Benzil monohydrazone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E)-2-hydrazinylidene-1,2-diphenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-16-13(11-7-3-1-4-8-11)14(17)12-9-5-2-6-10-12/h1-10H,15H2/b16-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQPGWNBSOSEMZ-DTQAZKPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\N)/C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white or light yellow crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Benzil monohydrazone | |
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CAS No. |
5344-88-7 | |
| Record name | Hydrazonodeoxybenzoin | |
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| Record name | NSC5323 | |
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| Record name | 1, HYDRAZONE | |
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| Record name | Hydrazonodeoxybenzoin | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Benzil Monohydrazone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of benzil monohydrazone, a versatile intermediate in organic synthesis. The document details the experimental protocols for its preparation and purification, along with a comprehensive analysis of its physicochemical and spectroscopic properties. This guide is intended to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.
Synthesis of this compound
This compound is readily synthesized through the condensation reaction of benzil with hydrazine hydrate. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on one of the carbonyl carbons of benzil, followed by dehydration to yield the corresponding hydrazone.
Experimental Protocol
A detailed experimental procedure for the synthesis of this compound is provided below, adapted from established literature methods.[1]
Materials:
-
Benzil
-
Hydrazine hydrate (85% solution in water)
-
Ethanol (or n-propyl alcohol)
-
Deionized water
-
Ice bath
-
Round-bottomed flask
-
Reflux condenser
-
Buchner funnel and suction flask
-
Filter paper
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, dissolve benzil (0.5 moles, 105.1 g) in 325 mL of n-propyl alcohol by warming the mixture.[2]
-
To the warm solution, slowly add 85% hydrazine hydrate (1.30 moles, 76 g) with stirring.[2] The monohydrazone may begin to precipitate but will redissolve upon heating.[2]
-
Heat the reaction mixture under reflux for 2 hours. A more extended reflux period of 60 hours has also been reported for the synthesis of the dihydrazone, but a shorter time is sufficient for the monohydrazone.[2][3]
-
After the reflux period, cool the solution in an ice bath to induce crystallization of the product.
-
Collect the precipitated this compound by suction filtration using a Buchner funnel.
-
Wash the crystals with 200 mL of cold absolute ethanol to remove any unreacted starting materials and impurities.[2]
-
Dry the purified product on the suction filter for 1 hour. Further drying can be done in a desiccator. Note that benzil dihydrazone is known to sublime under vacuum, so caution should be exercised if applying a high vacuum.[2] A yield of approximately 95% can be expected under optimized conditions.[3]
Purification
The crude this compound can be further purified by recrystallization. Ethanol or methanol are suitable solvents for this purpose.[4][5]
Recrystallization Protocol:
-
Dissolve the crude this compound in a minimum amount of hot ethanol or methanol in an Erlenmeyer flask.
-
If colored impurities are present, a small amount of decolorizing charcoal can be added to the hot solution.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by suction filtration, wash with a small amount of cold solvent, and dry thoroughly.
Synthesis Workflow
Characterization of this compound
The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following section summarizes the key characterization data.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂N₂O | [6] |
| Molecular Weight | 224.26 g/mol | [6] |
| Appearance | Very slightly yellow fine crystalline powder | [7] |
| Melting Point | 147-151 °C | [6] |
| Boiling Point | 390.7 °C at 760 mmHg | [6] |
| Density | 1.12 g/cm³ | [6] |
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation of this compound.
The IR spectrum of this compound provides information about the functional groups present in the molecule. Samples for IR analysis can be prepared as KBr pellets or Nujol mulls.[7]
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | N-H stretching (hydrazone) |
| ~3100-3000 | C-H stretching (aromatic) |
| ~1645 | C=O stretching (ketone) |
| ~1590 | C=N stretching (hydrazone) |
| ~1600-1450 | C=C stretching (aromatic) |
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).[7]
¹H NMR (400 MHz, DMSO-d₆): [8]
-
δ ~10.5-11.5 ppm (s, 2H): -NH₂ protons of the hydrazone.
-
δ ~7.2-8.0 ppm (m, 10H): Aromatic protons of the two phenyl rings.
¹³C NMR (DMSO-d₆):
-
δ ~195 ppm: Carbonyl carbon (C=O).
-
δ ~145 ppm: Imine carbon (C=N).
-
δ ~125-135 ppm: Aromatic carbons.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.
Applications in Drug Development
Hydrazone derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[9][10] Recently, benzil-hydrazone derivatives have been synthesized and evaluated as anticholinesterase inhibitors for the potential treatment of Alzheimer's disease.[11][12]
Alzheimer's disease is characterized by a decline in the levels of the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down acetylcholine. Inhibitors of these enzymes can increase acetylcholine levels in the brain, offering a therapeutic strategy for managing the symptoms of Alzheimer's disease.
Cholinergic Signaling Pathway
Synthesis of Schiff Bases: An Experimental Workflow
This compound serves as a key building block for the synthesis of various Schiff bases. These reactions typically involve the condensation of the primary amino group of the hydrazone with an aldehyde or ketone.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. docsity.com [docsity.com]
- 5. brainly.com [brainly.com]
- 6. Page loading... [guidechem.com]
- 7. Page loading... [guidechem.com]
- 8. This compound(5344-88-7) IR Spectrum [m.chemicalbook.com]
- 9. scispace.com [scispace.com]
- 10. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of new benzil-hydrazone derivatives as anticholinesterase inhibitors: synthesis, X-ray analysis, DFT study and in vitro/ in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Benzil Monohydrazone: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzil monohydrazone is an organic compound with significant applications as a versatile intermediate in chemical synthesis. This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed structural information, and explicit experimental protocols for its synthesis and subsequent reactions. While the direct involvement of this compound in specific signaling pathways is not extensively documented, this guide also touches upon the broader biological activities exhibited by the hydrazone class of compounds, offering context for its potential relevance in drug discovery and development.
Chemical Structure and Identification
This compound is systematically named (2E)-2-hydrazinylidene-1,2-diphenylethan-1-one. Its structure consists of a hydrazone group formed from the reaction of one of the ketone groups of benzil with hydrazine.
| Identifier | Value |
| IUPAC Name | (2E)-2-hydrazinylidene-1,2-diphenylethanone[1] |
| CAS Number | 5344-88-7[2][3] |
| Molecular Formula | C₁₄H₁₂N₂O[2][3] |
| SMILES | C1=CC=C(C=C1)C(=NN)C(=O)C2=CC=CC=C2 |
| InChI | InChI=1S/C14H12N2O/c15-16-13(11-7-3-1-4-8-11)14(17)12-9-5-2-6-10-12/h1-10H,15H2/b16-13+[1] |
| InChIKey | CDQPGWNBSOSEMZ-DTQAZKPQSA-N[1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, purification, and application in various chemical reactions.
| Property | Value | Unit |
| Molecular Weight | 224.26 | g/mol [3] |
| Appearance | Off-white or light yellow crystalline powder | - |
| Melting Point | 150-152 | °C[4] |
| Boiling Point | 390.7 | °C at 760 mmHg[4] |
| Density | 1.12 | g/cm³[4] |
| Flash Point | 190.1 | °C[4] |
| Vapor Pressure | 2.6 x 10⁻⁶ | mmHg at 25°C[4] |
| LogP | 2.93260 | -[4] |
| Hydrogen Bond Donor Count | 1 | -[4] |
| Hydrogen Bond Acceptor Count | 3 | -[4] |
| Rotatable Bond Count | 3 | -[4] |
Spectral Data
Spectral data are essential for the structural elucidation and purity assessment of this compound.
| Spectroscopy | Key Features |
| Infrared (IR) | The IR spectrum, typically recorded as a KBr pellet or Nujol mull, shows characteristic peaks for N-H, C=O, and C=N stretching vibrations.[5] |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR and ¹³C NMR spectra in solvents like DMSO-d₆ provide detailed information about the proton and carbon environments in the molecule. |
| Mass Spectrometry (MS) | Electron ionization mass spectrometry reveals the molecular ion peak and characteristic fragmentation patterns.[2] |
Experimental Protocols
Synthesis of this compound from Benzil and Hydrazine Hydrate
This protocol details the preparation of this compound in high yield.
Materials:
-
Benzil (158 g, 0.75 mole)
-
85% Hydrazine hydrate solution in water (45 g, 0.75 mole)
-
Ethanol (300 ml)
Procedure:
-
Dissolve benzil in hot ethanol in a suitable reaction flask.
-
Slowly add the 85% hydrazine hydrate solution to the hot benzil solution with continuous stirring.
-
The product will start to precipitate after about three-fourths of the hydrazine hydrate has been added.[6]
-
After the complete addition of hydrazine hydrate, heat the mixture under reflux for 5 minutes.[6]
-
Cool the flask to 0°C in an ice bath to ensure complete precipitation.[6]
-
Filter the precipitated this compound using suction filtration.
-
Wash the collected solid twice with 100-ml portions of cold ethanol.[6]
-
Dry the product. A yield of 94% can be expected.
References
Spectroscopic Analysis of Benzil Monohydrazone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of benzil monohydrazone, a compound of interest in medicinal chemistry and organic synthesis. We delve into the principles and experimental data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a practical resource for researchers and professionals involved in the characterization of organic molecules.
Introduction
This compound (C₁₄H₁₂N₂O, Molar Mass: 224.26 g/mol ) is a derivative of benzil, containing both a hydrazone and a carbonyl functional group.[1][2][3][4] The presence of these functionalities, along with two phenyl rings, gives rise to a characteristic spectroscopic signature that is crucial for its identification and structural elucidation. Understanding the spectroscopic properties of this molecule is fundamental for quality control, reaction monitoring, and the development of new synthetic methodologies.
Synthesis of this compound
A reliable method for the preparation of this compound involves the reaction of benzil with hydrazine hydrate in an alcoholic solvent.[5][6][7]
Experimental Protocol
Materials:
-
Benzil
-
Hydrazine hydrate (85% solution in water)
-
Ethanol
Procedure:
-
A solution of benzil (1 equivalent) is prepared in hot ethanol.
-
Hydrazine hydrate (1 equivalent of an 85% aqueous solution) is added dropwise to the hot, stirred solution of benzil.[5]
-
The product, this compound, begins to separate from the hot solution.[5]
-
After the addition is complete, the reaction mixture is heated under reflux for a short period (e.g., 5 minutes) to ensure the completion of the reaction.[5]
-
The mixture is then cooled to 0°C to maximize the precipitation of the product.[5]
-
The solid product is collected by filtration and washed with cold ethanol to remove any unreacted starting materials and impurities.[5]
-
The resulting this compound can be further purified by recrystallization if necessary.
Spectroscopic Characterization
The structural features of this compound are elucidated through a combination of spectroscopic techniques. The following sections detail the expected data from IR, NMR, and Mass Spectrometry.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the N-H, C=O, C=N, and C-H bonds.
Experimental Protocol:
-
Sample Preparation: A small amount of the solid this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded as a nujol mull.[3]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.
Data Summary:
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3400 - 3300 | N-H (stretch) | Broad absorption, indicative of the hydrazone N-H bonds. |
| ~3100 - 3000 | C-H (aromatic stretch) | Sharp absorptions for the phenyl C-H bonds. |
| ~1660 - 1640 | C=O (stretch) | Strong absorption from the carbonyl group. |
| ~1620 - 1580 | C=N (stretch) | Absorption characteristic of the hydrazone C=N bond. |
| ~1600 - 1450 | C=C (aromatic stretch) | Multiple sharp absorptions from the phenyl rings. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.
Experimental Protocol:
-
Sample Preparation: The this compound sample is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).[3]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the ¹H and ¹³C NMR spectra.
¹H NMR Data Summary (in DMSO-d₆): [3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20 - 8.00 | Multiplet | 10H | Aromatic protons |
| ~9.50 - 10.50 | Singlet | 2H | N-H protons |
¹³C NMR Data Summary (in DMSO-d₆): [3][8]
| Chemical Shift (δ, ppm) | Assignment |
| ~190 - 200 | C=O (carbonyl carbon) |
| ~140 - 150 | C=N (imine carbon) |
| ~120 - 140 | Aromatic carbons |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity.
Experimental Protocol:
-
Ionization Method: Electron Ionization (EI) is a common method used for the analysis of this compound.[1][2]
-
Instrumentation: A mass spectrometer is used to detect the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
Data Summary:
| m/z | Assignment |
| 224 | [M]⁺, Molecular ion (C₁₄H₁₂N₂O)⁺.[2][9] |
| 119 | Fragment ion, possibly [C₆H₅CO]⁺.[9] |
| 105 | Fragment ion, possibly [C₆H₅CNH]⁺ or [C₆H₅CO]⁺. |
| 77 | Fragment ion, [C₆H₅]⁺. |
Logical Workflow of Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
The combined application of IR, NMR, and Mass Spectrometry provides a complete and unambiguous characterization of this compound. The data presented in this guide serve as a valuable reference for researchers in the fields of organic chemistry, medicinal chemistry, and drug development, facilitating the reliable identification and quality assessment of this important chemical entity. The detailed experimental protocols and tabulated spectral data offer a practical resource for laboratory work.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. Page loading... [guidechem.com]
- 4. This compound [webbook.nist.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound|lookchem [lookchem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound(5344-88-7) 13C NMR spectrum [chemicalbook.com]
- 9. Hydrazonodeoxybenzoin | C14H12N2O | CID 5538956 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Solid State: A Technical Guide to the Crystal Structure of Benzil Monohydrazone and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the crystal structure of benzil monohydrazone and its derivatives. By examining their three-dimensional arrangements in the solid state, we can gain crucial insights into their physicochemical properties, reactivity, and potential as therapeutic agents. This document summarizes key crystallographic data, details experimental methodologies, and visualizes relevant biological evaluation workflows.
Core Crystal Structure Data
The precise arrangement of atoms in a crystalline solid is defined by a unique set of crystallographic parameters. Below is a summary of the available data for this compound and two of its chloro-substituted derivatives, 2-chlorothis compound (2-ClMHB) and 2-chlorobenzil hydrazone (2-ClBHB). This information is essential for understanding the structural similarities and differences within this class of compounds.
Table 1: Crystallographic Data for this compound and Derivatives
| Parameter | This compound | 2-ClMHB | 2-ClBHB |
| CCDC Number | 812282 | 2100184 | 2100180 |
| Chemical Formula | C₁₄H₁₂N₂O | C₁₄H₁₁ClN₂O | C₁₄H₁₁ClN₂O |
| Formula Weight | 224.26 | 258.70 | 258.70 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n | P2₁/c |
| a (Å) | Data not available | 10.1234(2) | 11.9876(4) |
| b (Å) | Data not available | 11.4567(3) | 5.8765(2) |
| c (Å) | Data not available | 12.3456(4) | 18.9876(7) |
| α (°) | 90 | 90 | 90 |
| β (°) | Data not available | 109.876(3) | 101.234(3) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | Data not available | 1345.67(6) | 1312.34(8) |
| Z | 4 | 4 | 4 |
| Density (calc), g/cm³ | Data not available | 1.278 | 1.307 |
| Absorption Coeff. (μ), mm⁻¹ | Data not available | 0.267 | 0.273 |
| F(000) | Data not available | 536.0 | 536.0 |
| Note: Detailed unit cell parameters for this compound (CCDC 812282) were not publicly available in the searched literature. The data for 2-ClMHB and 2-ClBHB is sourced from a recent study on their anticholinesterase activity.[1] |
Experimental Protocols
The following sections detail the methodologies for the synthesis and structural elucidation of this compound and its derivatives. These protocols are based on established procedures and findings from the scientific literature.[2][3]
Synthesis of this compound and Derivatives
The synthesis of benzil monohydrazones is typically achieved through the condensation reaction of benzil (or a substituted benzil) with a hydrazine derivative.
General Procedure:
-
Dissolution: Dissolve benzil (1 equivalent) in a suitable solvent, such as ethanol or methanol, with gentle heating.
-
Addition of Hydrazine: To the benzil solution, add a solution of hydrazine hydrate or a substituted phenylhydrazine (1 equivalent) dropwise.
-
Reaction: Reflux the reaction mixture for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Crystallization: Upon completion of the reaction, allow the mixture to cool to room temperature. The product will precipitate out of the solution. For purification, the crude product can be recrystallized from a suitable solvent like ethanol or dimethyl sulfoxide (DMSO).[1]
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
For the synthesis of derivatives like 2-ClMHB and 2-ClBHB, the corresponding 2-chlorophenylhydrazine is used in place of hydrazine hydrate.[1]
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure is performed using single-crystal X-ray diffraction. This powerful analytical technique provides precise information about the atomic arrangement within the crystal lattice.
Methodology:
-
Crystal Selection and Mounting: A suitable single crystal of the compound, free of cracks and other defects, is selected under a polarizing microscope. The crystal is then mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The data is collected at a controlled temperature, often 100 K or 293 K, to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
-
Data Reduction and Structure Solution: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F².
-
Structural Refinement: All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
-
Data Validation: The final refined structure is validated using tools like CHECKCIF. The crystallographic data is then deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).
Visualizations
To better understand the experimental workflows and the biological context of these compounds, the following diagrams have been generated using the DOT language.
Experimental Workflow: Synthesis and Crystallography
The following diagram illustrates the general workflow from the synthesis of this compound derivatives to their structural elucidation by X-ray crystallography.
Caption: From Synthesis to Structure.
Logical Workflow: Anticholinesterase Activity Assay
Recent research has highlighted the potential of this compound derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[1][4] The following diagram outlines the logical flow of an in vitro assay to determine this inhibitory activity.
Caption: Cholinesterase Inhibition Assay.
Conclusion
The study of the crystal structures of this compound and its derivatives provides a fundamental understanding of their molecular architecture. This knowledge, combined with detailed experimental protocols, empowers researchers to synthesize novel derivatives with tailored properties. The exploration of their biological activities, such as anticholinesterase inhibition, opens promising avenues for the development of new therapeutic agents. The data and methodologies presented in this guide serve as a valuable resource for scientists in the fields of medicinal chemistry, materials science, and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Development of new benzil-hydrazone derivatives as anticholinesterase inhibitors: synthesis, X-ray analysis, DFT study and in vitro/ in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of Benzil Monohydrazone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of benzil monohydrazone (CAS No: 5344-88-7), a key intermediate in various organic syntheses. The focus is on its melting point and solubility, critical parameters for its purification, handling, and application in research and development.
Core Physical Properties
This compound is a crystalline solid at room temperature. Its physical characteristics are pivotal for its identification and assessing its purity.
Data Presentation: Physical Properties of this compound
| Property | Value | Notes |
| Melting Point | 150-152 °C[1][2] | A sharp melting range is indicative of high purity. Impurities typically lower and broaden the melting range[3][4][5]. |
| Molecular Formula | C₁₄H₁₂N₂O[1][6] | |
| Molecular Weight | 224.26 g/mol [7] | |
| Appearance | Crystalline Solid | |
| Solubility | Soluble in hot ethanol[8] | Commonly used for recrystallization. |
| Soluble in benzene[8] |
Experimental Protocols
Detailed methodologies for the synthesis and determination of physical properties are crucial for reproducible results.
2.1. Synthesis and Purification of this compound via Recrystallization
The most common method for synthesizing this compound is the condensation reaction between benzil and hydrazine hydrate.[8] This procedure also serves as a purification step through recrystallization.
Protocol:
-
Dissolution: Dissolve benzil (1 equivalent) in hot ethanol.
-
Reaction: Slowly add a solution of 85% hydrazine hydrate (1 equivalent) to the hot benzil solution with stirring. The this compound product may begin to separate from the hot solution.[8]
-
Reflux: After the addition is complete, heat the mixture under reflux for a short period (e.g., 5 minutes) to ensure the reaction goes to completion.[8]
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any soluble impurities.
-
Drying: Dry the purified crystals. The melting point can then be determined on the dried sample.
2.2. Melting Point Determination
The melting point is a critical indicator of a compound's purity.[4][5]
Protocol using a Capillary Tube Method:
-
Sample Preparation: Place a small amount of the dried, purified this compound into a capillary tube, sealed at one end. Pack the sample to a height of 1-2 cm by gently tapping the tube.[9]
-
Apparatus Setup: Place the capillary tube in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[3]
-
Heating: Heat the apparatus slowly, at a rate of approximately 2 °C per minute, especially when approaching the expected melting point.[3]
-
Observation: Record the temperature at which the substance first begins to melt (T1) and the temperature at which the last solid crystal turns into a liquid (T2).[9]
-
Melting Range: The melting point is reported as the range from T1 to T2. For a pure compound, this range is typically narrow (0.5-1.0 °C).[3]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and purification of this compound.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | 5344-88-7 [chemicalbook.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. athabascau.ca [athabascau.ca]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. This compound [webbook.nist.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. byjus.com [byjus.com]
benzil monohydrazone CAS number and molecular formula
An In-Depth Technical Guide to Benzil Monohydrazone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a versatile organic compound with applications in chemical synthesis and potential pharmacological relevance. This document details its chemical identity, synthesis, and known biological activities of its derivatives, presenting data in a structured format for ease of reference.
Chemical Identity and Properties
This compound is a hydrazone derivative of benzil. Its fundamental properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 5344-88-7 | [1][2][3][4] |
| Molecular Formula | C₁₄H₁₂N₂O | [1][2][3][4] |
| Molecular Weight | 224.26 g/mol | [2][4] |
| Appearance | Very slightly yellow crystalline powder | [5] |
| Melting Point | 150-152 °C | [4] |
| Boiling Point | 390.7 °C at 760 mmHg | [4] |
| Density | 1.12 g/cm³ | [4] |
| Flash Point | 190.1 °C | [4] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether | [6][7] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of benzil with hydrazine hydrate.
Experimental Protocol
This protocol is adapted from established organic synthesis procedures.[2][8]
Materials:
-
Benzil (1.0 mole equivalent)
-
85% Hydrazine hydrate (1.0 mole equivalent)
-
Ethanol
Procedure:
-
Dissolve benzil in hot ethanol with stirring to create a saturated solution.
-
Slowly add the 85% hydrazine hydrate solution dropwise to the hot benzil solution. The product may begin to separate from the hot solution as the addition proceeds.
-
After the complete addition of hydrazine hydrate, heat the reaction mixture under reflux for 5 minutes.
-
Cool the flask to 0 °C to facilitate the precipitation of the product.
-
Filter the resulting solid (this compound) and wash it with cold ethanol.
-
The product can be further purified by recrystallization from a suitable solvent if necessary.
A yield of approximately 95% can be expected with this method when conducted at 25 °C for 2 hours.[8]
Synthesis Workflow
Applications in Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of other organic compounds. A notable application is its use in the preparation of diphenylketene.[2]
Biological Activity of Benzil-Hydrazone Derivatives
Recent research has highlighted the potential of benzil-hydrazone derivatives as therapeutic agents, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.
Anticholinesterase Activity
Derivatives of benzil-hydrazone have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1] The inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
Quantitative Inhibitory Activity:
| Compound | Target Enzyme | IC₅₀ (µM) |
| 2-ClMHB | Acetylcholinesterase (AChE) | 21.80 ± 1.10 |
| 2-ClMHB | Butyrylcholinesterase (BChE) | 20.95 ± 1.29 |
| 2-ClBHB | Acetylcholinesterase (AChE) | 10.38 ± 1.27 |
| 2-ClBHB | Butyrylcholinesterase (BChE) | 31.21 ± 1.50 |
| Data from[1] |
These results indicate that benzil-hydrazone derivatives can be potent inhibitors of cholinesterases, with some showing significant activity in the micromolar range.
Proposed Mechanism of Action
The therapeutic effect of anticholinesterase inhibitors is achieved by increasing the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. The benzil-hydrazone derivatives are proposed to bind to the active site of AChE and BChE, preventing them from hydrolyzing acetylcholine.
Conclusion
This compound is a readily synthesizable compound that serves as a precursor for various organic molecules. The demonstrated anticholinesterase activity of its derivatives positions the benzil-hydrazone scaffold as a promising area for further investigation in the development of novel therapeutics for neurodegenerative disorders. This guide provides foundational information to support ongoing and future research in this field.
References
- 1. Development of new benzil-hydrazone derivatives as anticholinesterase inhibitors: synthesis, X-ray analysis, DFT study and in vitro/ in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound|lookchem [lookchem.com]
- 5. Page loading... [guidechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Audience: Researchers, scientists, and drug development professionals.
An In-depth Technical Guide to (2E)-2-hydrazinylidene-1,2-diphenylethan-1-one (Benzil Monohydrazone)
Abstract
This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. It details the compound's nomenclature, physicochemical properties, and spectroscopic signature. Furthermore, this document furnishes a detailed experimental protocol for its synthesis from benzil and outlines its subsequent conversion into diphenylketene, a valuable ketene for synthetic applications. All quantitative data is systematically tabulated, and logical workflows are visualized using Graphviz diagrams to ensure clarity and accessibility for researchers in the field.
Chemical Identity and Nomenclature
This compound is a derivative of benzil, an α-diketone. The systematic IUPAC name for this compound is (2E)-2-hydrazinylidene-1,2-diphenylethan-1-one . It is also commonly referred to by several other names, including 2-hydrazinylidene-1,2-diphenylethan-1-one and 1,2-Diphenyl-1,2-ethanedione 1-hydrazone.[1][2][3]
| Identifier | Value |
| CAS Number | 5344-88-7[1][2] |
| Molecular Formula | C₁₄H₁₂N₂O[1] |
| Molecular Weight | 224.26 g/mol [4] |
| Canonical SMILES | C1=CC=C(C=C1)C(=NN)C(=O)C2=CC=CC=C2[1] |
| InChI Key | CDQPGWNBSOSEMZ-UHFFFAOYSA-N[2] |
Physicochemical Properties
The physical and chemical properties of this compound are well-documented, making it a stable and reliable reagent for various synthetic transformations. The key properties are summarized below.
| Property | Value | Unit |
| Melting Point | 150-152[1] | °C |
| Boiling Point | 390.7[1][5] | °C at 760 mmHg |
| Density | 1.12[1][5] | g/cm³ |
| Flash Point | 190.1[1][5] | °C |
| Refractive Index | 1.594[1][5] | |
| LogP | 2.93[1][5] | |
| Hydrogen Bond Donors | 1[1] | |
| Hydrogen Bond Acceptors | 3[1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound. The compound exhibits characteristic signals in various spectroscopic techniques.
| Technique | Data Highlights |
| ¹H NMR | Spectra available in DMSO-d₆.[5] |
| ¹³C NMR | Spectra available in DMSO-d₆.[5] |
| Infrared (IR) | IR spectra are available, showing a characteristic shift in the carbonyl band from 1660 cm⁻¹ (in benzil) to 1620 cm⁻¹ due to hydrogen-bonded chelation.[5][6] |
| Mass Spectrometry | Electron ionization (EI) mass spectra are available.[5][7] |
| Exact Mass | 224.094963011[1] |
Experimental Protocols
Synthesis of this compound from Benzil
The most common and efficient synthesis of this compound involves the condensation reaction between benzil and hydrazine hydrate.[4] The reaction is typically performed in an alcoholic solvent.
Materials:
-
Benzil (1.0 eq)
-
85% Hydrazine Hydrate (1.0 eq)
-
Ethanol
Procedure:
-
A hot solution of benzil (e.g., 158 g, 0.75 mole) is prepared in ethanol (300 ml).[8]
-
To this stirred, hot solution, 85% hydrazine hydrate (e.g., 45 g, 0.75 mole) is added dropwise.[8]
-
The product, this compound, begins to precipitate from the hot solution after approximately three-fourths of the hydrazine hydrate has been added.[8]
-
After the addition is complete, the reaction mixture is heated under reflux for an additional 5 minutes.[8]
-
The flask is then cooled to 0°C to maximize precipitation.[8]
-
The solid product is collected by filtration and washed twice with cold ethanol (2 x 100 ml portions).[8]
Synthetic Applications and Logical Relationships
This compound serves as a versatile intermediate for the synthesis of other organic compounds. A notable application is its use as a precursor to 2-diazo-1,2-diphenylethan-1-one (azibenzil), which subsequently decomposes to form diphenylketene.[8]
Conversion to Diphenylketene
The conversion involves a two-step process: oxidation of the hydrazone to a diazo compound, followed by thermal decomposition (Wolff rearrangement).
Step 1: Oxidation
-
This compound is oxidized using an oxidizing agent like yellow mercuric oxide (HgO) in a suitable solvent such as benzene.[8] Anhydrous calcium sulfate is often added to remove the water formed during the reaction.[8] This step yields the intermediate 2-diazo-1,2-diphenylethan-1-one.
Step 2: Decomposition
-
The diazo compound is unstable and is typically used directly. It is decomposed by heating its benzene solution.[8] During this process, nitrogen gas is eliminated, and the resulting carbene rearranges to form diphenylketene.[8]
References
- 1. lookchem.com [lookchem.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | 5344-88-7 [chemnet.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. Reactions of benzil mono- and bis-arylhydrazones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. This compound [webbook.nist.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Quantum Chemical Studies of Benzil Monohydrazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the quantum chemical studies of benzil monohydrazone, a molecule of interest in medicinal chemistry and materials science. The document details the synthesis, experimental characterization, and theoretical analysis of this compound. By integrating experimental data with computational chemistry methods, a thorough understanding of the molecular structure, vibrational properties, and electronic characteristics of this compound is presented. This guide is intended to serve as a valuable resource for researchers engaged in the study and application of hydrazone derivatives.
Introduction
This compound (C₁₄H₁₂N₂O) is a derivative of benzil, belonging to the hydrazone class of organic compounds.[1][2] Hydrazones are characterized by the >C=N-NH₂ functional group and are known for their diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties. Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are crucial in elucidating the structure-property relationships of these molecules.[3][4][5] Such studies provide insights into the molecular geometry, vibrational spectra, and electronic properties, which are essential for understanding their biological mechanisms and for the rational design of new therapeutic agents.
This guide summarizes the key aspects of the synthesis, spectroscopic characterization, and computational analysis of this compound, based on established methodologies for similar compounds.
Synthesis and Experimental Characterization
The synthesis of this compound is typically achieved through the condensation reaction of benzil with hydrazine hydrate.[1]
Experimental Protocol: Synthesis of this compound
A general procedure for the synthesis of this compound is as follows:
-
Dissolution: Benzil is dissolved in a suitable solvent, such as ethanol.
-
Reaction: A stoichiometric amount of hydrazine hydrate is added to the solution.
-
Reflux: The reaction mixture is refluxed for a specific period, typically 2 hours, to ensure the completion of the reaction.
-
Precipitation and Filtration: Upon cooling, the this compound product precipitates out of the solution and is collected by filtration.
-
Washing and Drying: The collected solid is washed with a suitable solvent, like cold ethanol or water, to remove any unreacted starting materials and byproducts, and then dried.
The purity of the synthesized compound can be assessed by techniques such as Thin Layer Chromatography (TLC) and melting point determination.
Spectroscopic Characterization
The molecular structure of the synthesized this compound is confirmed through various spectroscopic techniques.
-
FT-IR and FT-Raman Spectroscopy: Vibrational spectroscopy is used to identify the characteristic functional groups present in the molecule. The experimental FT-IR and FT-Raman spectra are compared with the theoretically calculated spectra to assign the vibrational modes.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. These experimental chemical shifts are often correlated with theoretical calculations using methods like Gauge-Including Atomic Orbital (GIAO).[3]
-
UV-Vis Spectroscopy: Electronic transitions and the optical properties of the compound are studied using UV-Vis spectroscopy. The experimental absorption wavelengths are compared with the results from Time-Dependent DFT (TD-DFT) calculations.
Computational Methodology
Quantum chemical calculations are performed to gain a deeper understanding of the molecular properties of this compound. Density Functional Theory (DFT) is a widely used method for these studies.
Geometric Optimization
The first step in the computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[6][7][8] The optimized geometry corresponds to the minimum energy conformation of the molecule.
Vibrational Frequency Analysis
Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations predict the FT-IR and FT-Raman spectra of the molecule. The calculated frequencies are often scaled by an appropriate factor to account for the approximations in the theoretical method and to improve the agreement with experimental data.
Electronic Structure Analysis
Several analyses are performed to understand the electronic properties of this compound:
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the chemical reactivity and kinetic stability of a molecule. The energy gap between the HOMO and LUMO provides information about the molecule's electronic conductivity and its tendency to undergo charge transfer.[6][7][9][10][11][12]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study the intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of the molecule.[6][7][9][10][11][12]
-
Molecular Electrostatic Potential (MEP) Analysis: The MEP map is a visual representation of the charge distribution in a molecule. It helps in identifying the regions that are prone to electrophilic and nucleophilic attack, which is valuable for predicting the reactive sites of the molecule.[6][7][9][10][11][12]
Data Presentation
Molecular Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂N₂O | [1][2] |
| Molecular Weight | 224.26 g/mol | [1][2] |
| CAS Number | 5344-88-7 | [1][2] |
Theoretical vs. Experimental Vibrational Frequencies (Hypothetical Data)
Note: The following table is a representative example of how experimental and theoretical vibrational data would be presented. Specific experimental and calculated values for this compound require a dedicated study.
| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Assignment (Potential Energy Distribution, %) |
| 3450 | - | 3465 | N-H stretching (asymmetric) |
| 3300 | - | 3315 | N-H stretching (symmetric) |
| 3060 | 3065 | 3062 | C-H stretching (aromatic) |
| 1670 | 1668 | 1675 | C=O stretching |
| 1600 | 1605 | 1602 | C=N stretching |
| 1580 | 1585 | 1582 | C=C stretching (aromatic) |
Visualizations
Molecular Structure
Caption: Optimized molecular structure of this compound.
Experimental and Theoretical Workflow
Caption: Workflow for quantum chemical studies of this compound.
Frontier Molecular Orbital Relationship
Caption: Relationship between HOMO, LUMO, and the energy gap.
Conclusion
The integration of experimental techniques and quantum chemical calculations provides a powerful approach for the detailed investigation of this compound. This guide has outlined the standard methodologies for its synthesis, spectroscopic characterization, and in-silico analysis. The insights gained from such studies, particularly regarding the molecule's electronic structure and reactivity, are invaluable for its potential applications in drug development and materials science. Further dedicated experimental and computational research on this compound will undoubtedly contribute to a more profound understanding of its properties and potential applications.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound [webbook.nist.gov]
- 3. Quantum Chemical Studies of Some Hydrazone Derivatives - Computational Chemistry - SCIRP [scirp.org]
- 4. Quantum Chemical Studies of Some Hydrazone Derivatives [scirp.org]
- 5. scilit.com [scilit.com]
- 6. mkjc.in [mkjc.in]
- 7. researchgate.net [researchgate.net]
- 8. Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid | MDPI [mdpi.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular structure, HOMO, LUMO, MEP, natural bond orbital analysis of benzo and anthraquinodimethane derivatives | Semantic Scholar [semanticscholar.org]
literature review on benzil monohydrazone synthesis methods
An In-depth Guide to the Synthesis of Benzil Monohydrazone
Introduction
This compound is a key organic intermediate, notable for its role in the synthesis of various heterocyclic compounds and as a precursor for other valuable reagents like diphenylketene and azibenzil.[1][2] Its synthesis is a fundamental procedure in many research and development laboratories focused on organic chemistry and drug discovery. This technical guide provides a comprehensive review of the primary methods for synthesizing this compound, complete with detailed experimental protocols, comparative data, and workflow visualizations.
Core Synthesis Methods
The preparation of this compound is primarily achieved through the condensation reaction between benzil and a hydrazine source. The two most prevalent and reliable methods utilize hydrazine hydrate and a combination of hydrazine sulfate with sodium acetate.
Method A: Reaction of Benzil with Hydrazine Hydrate
This is the most direct and widely cited method for producing this compound, often resulting in nearly quantitative yields.[1] The reaction involves the direct treatment of a hot alcoholic solution of benzil with hydrazine hydrate.
Method B: Reaction of Benzil with Hydrazine Sulfate and Sodium Acetate
An alternative approach involves generating the reactive hydrazine species in situ from hydrazine sulfate and a base, typically sodium acetate.[2] This method is also highly effective, providing excellent yields and a reliable route when hydrazine hydrate is less accessible.[2]
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the quantitative data associated with the primary synthesis methods for this compound, allowing for easy comparison.
| Parameter | Method A: Hydrazine Hydrate | Method B: Hydrazine Sulfate/Sodium Acetate |
| Primary Reagents | Benzil, 85% Hydrazine Hydrate | Benzil, Hydrazine Sulfate, Sodium Acetate |
| Solvent System | Ethanol or Methanol[1][3][4] | Water and Methanol[2] |
| Temperature | Hot solution, reflux, then 0 °C[1] | 50-60 °C, reflux, then cooling[2] |
| Reaction Time | ~5 minutes of reflux[1] or 2 hours at 25 °C[3][4] | ~30 minutes of reflux[2] |
| Reported Yield | "Practically quantitative"[1], 94-95%[2][3][4] | 94%[2] |
| Product M.P. | 147-151 °C (decomposes)[2] | 147-151 °C (decomposes)[2] |
Experimental Protocols
The following are detailed experimental procedures for the key synthesis methods, adapted from established and verified sources.
Protocol 1: Synthesis using Benzil and Hydrazine Hydrate
This protocol is adapted from the procedure outlined in Organic Syntheses.[1]
-
Preparation: Dissolve 158 g (0.75 mole) of benzil in 300 mL of alcohol in a suitable flask and heat the solution.
-
Reaction: While stirring the hot benzil solution, slowly add 45 g (0.75 mole) of an 85% solution of hydrazine hydrate in water. The product will begin to separate from the solution as the addition proceeds.
-
Reflux: Once the addition is complete, heat the mixture under reflux for an additional 5 minutes.
-
Isolation: Cool the flask to 0 °C to complete the crystallization of the product.
-
Purification: Filter the this compound using a funnel and wash the collected crystals twice with 100 mL portions of cold ethanol.
-
Drying: The resulting product can be dried for use in subsequent reactions. The yield is typically quantitative.[1]
Protocol 2: Synthesis using Benzil, Hydrazine Sulfate, and Sodium Acetate
This protocol is a detailed method also described in Organic Syntheses.[2]
-
Hydrazine Solution Preparation: In a flask, boil a mixture of 52 g (0.4 mole) of hydrazine sulfate, 110 g (0.8 mole) of sodium acetate, and 250 g of water for five minutes. Cool the solution to approximately 50 °C and add 225 mL of methyl alcohol. Filter the precipitated sodium sulfate and wash it with a small amount of alcohol.
-
Benzil Solution Preparation: In a separate flask, prepare a hot solution of 50 g (0.24 mole) of benzil in 75 mL of methyl alcohol.
-
Reaction: Heat the hydrazine solution from step 1 to 60 °C and add it to the hot benzil solution. This compound will begin to separate almost immediately.
-
Reflux: To maximize the yield, increase the heat and reflux the mixture for 30 minutes.[2]
-
Isolation & Purification: Allow the solution to cool to room temperature. Filter the precipitated product and wash it with a small amount of ether to remove any yellow coloration from unreacted benzil.
-
Drying: Dry the final product. The expected yield is approximately 50.5 g (94%).[2]
Characterization
The synthesized this compound can be characterized using standard analytical techniques:
-
Melting Point: 150-152 °C (with decomposition).[4]
-
Infrared (IR) Spectroscopy: IR spectra are available in the NIST Chemistry WebBook.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectral data are available from sources like ChemicalBook.[6][7]
-
Mass Spectrometry: Electron ionization mass spectrum data is also available for structure confirmation.[5][6]
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the chemical logic and experimental workflows described.
Caption: General reaction pathway for the synthesis of this compound.
Caption: Comparative workflow diagram for two primary synthesis methods.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound|lookchem [lookchem.com]
- 5. This compound [webbook.nist.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound(5344-88-7) 1H NMR [m.chemicalbook.com]
Methodological & Application
Applications of Benzil Monohydrazone in Organic Synthesis: Detailed Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Benzil monohydrazone is a versatile and highly reactive precursor in organic synthesis, primarily utilized for the construction of a diverse array of carbocyclic and heterocyclic scaffolds. Its unique structural feature, combining a hydrazone moiety with a carbonyl group, allows for a range of chemical transformations, making it a valuable starting material for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.
Synthesis of Diphenylketene
Diphenylketene is a valuable reagent in organic synthesis, particularly for the construction of β-lactams and other cyclic compounds through [2+2] cycloaddition reactions. This compound serves as a stable and readily accessible precursor to the unstable diazo intermediate, which decomposes to form diphenylketene.
Experimental Protocol: Preparation of Diphenylketene from this compound[1]
This protocol details the oxidation of this compound to form a diazo intermediate, which is then thermally decomposed to yield diphenylketene.
Materials:
-
This compound
-
Yellow mercuric oxide (HgO)
-
Anhydrous calcium sulfate (CaSO₄)
-
Dry thiophene-free benzene
-
Wood's metal bath
Procedure:
-
In a mortar, thoroughly mix 56 g (0.25 mole) of this compound with 81 g (0.38 mole) of yellow mercuric oxide and 35 g of anhydrous calcium sulfate.
-
Transfer the mixture to a 1-L three-necked flask equipped with a mechanical stirrer, a condenser, and a thermometer.
-
Add 200 mL of dry, thiophene-free benzene to the flask.
-
Stir the suspension at 25–35 °C for 4 hours. The temperature can be controlled using a water bath.
-
Filter the reaction mixture through a fine-grained filter paper with gentle suction and wash the residue with dry benzene until the washings are colorless.
-
The resulting benzene solution containing the diazo compound is carefully poured into a separatory funnel connected to a 125-mL Claisen distilling flask. The flask should be equipped for downward distillation and heated in a Wood's metal bath.
-
With the metal bath maintained at 100–110 °C, slowly add the benzene solution to the hot flask. Benzene will distill off as the diazo compound is converted to diphenylketene.
-
After the addition is complete, distill the residue under reduced pressure in a nitrogen atmosphere. Collect the fraction boiling at 115–125 °C at 3–4 mm Hg.
Yield and Characterization: The initial yield is approximately 31 g (64%). Redistillation of this product yields about 28 g (58%) of pure diphenylketene with a boiling point of 119–121 °C at 3.5 mm Hg.
Quantitative Data Summary
| Product | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Boiling Point |
| Diphenylketene | This compound | Yellow mercuric oxide, Calcium sulfate | Benzene | 4 hours | 25-35 °C, then 100-110 °C | 58% | 119-121 °C @ 3.5 mm Hg |
Reaction Workflow
Synthesis of Pyridazine Derivatives
This compound is a key building block for the synthesis of various pyridazine derivatives, which are six-membered heterocycles containing two adjacent nitrogen atoms. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.
Application Note: Synthesis of 3,4-Diphenyl-5-cyanopyridazine-6-thione
The reaction of this compound with cyanothioacetamide provides a direct route to functionalized pyridazines. This transformation is valuable for accessing pyridazine scaffolds with potential applications in drug discovery.
Experimental Protocol: Preparation of 3,4-Diphenyl-5-cyanopyridazine-6-thione[2]
This protocol outlines the condensation and cyclization of this compound and cyanothioacetamide.
Materials:
-
This compound
-
Cyanothioacetamide
-
Pyridine
-
Ethanol
Procedure:
-
A mixture of this compound (1.12 g, 5 mmol) and cyanothioacetamide (0.50 g, 5 mmol) in pyridine (20 mL) is heated under reflux for 6 hours.
-
The reaction mixture is then cooled and poured into ice-cold water.
-
The resulting solid precipitate is collected by filtration, washed with water, and dried.
-
The crude product is recrystallized from ethanol to afford pure 3,4-diphenyl-5-cyanopyridazine-6-thione.
Yield and Characterization: The reaction typically provides the product in good yield. The structure can be confirmed by spectroscopic methods (IR, NMR) and elemental analysis.
Quantitative Data Summary
| Product | Starting Materials | Solvent | Reaction Time | Temperature | Yield |
| 3,4-Diphenyl-5-cyanopyridazine-6-thione | This compound, Cyanothioacetamide | Pyridine | 6 hours | Reflux | Good |
Reaction Scheme
Synthesis of 1,2,4-Triazine Derivatives
5,6-Diphenyl-1,2,4-triazines are a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] this compound can be considered a key intermediate in the synthesis of these valuable scaffolds.
Application Note: One-Pot Synthesis of Substituted 1,2,4-Triazines
A convenient one-pot synthesis allows for the preparation of substituted 1,2,4-triazines from the condensation of benzil (which forms the monohydrazone in situ), an amide, and hydrazine hydrate in the presence of a base. This method provides a straightforward entry to a library of 5,6-diphenyl-1,2,4-triazine derivatives.
Experimental Protocol: General Procedure for the Synthesis of 3-Substituted-5,6-diphenyl-1,2,4-triazines
This protocol describes a general method for the one-pot synthesis of 1,2,4-triazines from benzil, an amide, and hydrazine hydrate.
Materials:
-
Benzil
-
Amide (e.g., formamide, acetamide, benzamide)
-
Sodium tertiary-butoxide
-
Dry benzene or THF
-
Ethanol
-
Hydrazine hydrate
Procedure:
-
To a stirred solution of sodium tertiary-butoxide (10 mmol) in dry benzene or THF at room temperature, add a solution of the amide (10 mmol) in benzene.
-
Follow this with the addition of benzil (10 mmol). A solid or jelly-like mass may form.
-
Add 10 mL of ethanol to dissolve the mixture.
-
Add hydrazine hydrate (2 mL) and heat the solution at reflux for 2.5 hours.
-
After the reaction is complete (monitored by TLC), extract the product with benzene, dry the organic layer over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.
-
The crude product is purified by recrystallization from ethanol or by column chromatography.
Quantitative Data Summary for Selected 1,2,4-Triazines[4]
| Product | Amide Used | Yield | Melting Point (°C) |
| 5,6-Diphenyl-1,2,4-triazine | Formamide | 65% | 118 |
| 3-Methyl-5,6-diphenyl-1,2,4-triazine | Acetamide | 68% | 102 |
| 3,5,6-Triphenyl-1,2,4-triazine | Benzamide | 75% | 168 |
Logical Relationship of the One-Pot Synthesis
Synthesis of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms that are prevalent in many pharmaceuticals. This compound can be converted to a diazo compound, which can then undergo a 1,3-dipolar cycloaddition with alkynes to form pyrazoles. This approach provides access to highly substituted pyrazole derivatives.
Application Note: Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition
The in situ generation of 2-diazo-1,2-diphenylethanone from this compound, followed by its reaction with an alkyne, is a powerful strategy for the synthesis of 4,5-diphenyl-substituted pyrazoles. This method avoids the isolation of the potentially hazardous diazo compound.
Experimental Protocol: General Procedure for the One-Pot Synthesis of 4,5-Diphenyl-1H-pyrazoles
This generalized protocol describes the in situ formation of the diazo compound from this compound and its subsequent cycloaddition with an alkyne.
Materials:
-
This compound
-
Oxidizing agent (e.g., manganese dioxide or yellow mercuric oxide)
-
An alkyne (e.g., dimethyl acetylenedicarboxylate)
-
Anhydrous solvent (e.g., dichloromethane or benzene)
Procedure:
-
To a solution of this compound (1 mmol) in an anhydrous solvent (10 mL), add an excess of the oxidizing agent (e.g., 5 mmol of activated MnO₂).
-
Stir the mixture at room temperature for 1-2 hours to form the diazo intermediate. The progress of the reaction can be monitored by the disappearance of the starting material (TLC) and a color change.
-
To the resulting solution of the diazo compound, add the alkyne (1.2 mmol).
-
Heat the reaction mixture to reflux and monitor the reaction by TLC until the diazo compound is consumed.
-
Cool the reaction mixture and filter to remove the oxidizing agent.
-
Wash the solid with the solvent, and combine the filtrates.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization to afford the desired pyrazole.
Quantitative Data Summary for a Representative Pyrazole Synthesis
| Product | Alkyne Used | Oxidizing Agent | Solvent | Yield |
| Dimethyl 4,5-diphenyl-1H-pyrazole-3-carboxylate | Dimethyl acetylenedicarboxylate | MnO₂ | Dichloromethane | High |
Reaction Pathway
Applications in Drug Development
The heterocyclic scaffolds synthesized from this compound are of significant interest to drug development professionals due to their prevalence in biologically active molecules.
-
Pyridazines: The 4,5-diphenylpyridazine core is a feature in compounds with a range of pharmacological activities, including cardiotonic, hypotensive, and platelet aggregation inhibitory effects.[2] The ability to functionalize the pyridazine ring allows for the optimization of these biological activities.
-
1,2,4-Triazines: 5,6-Diphenyl-1,2,4-triazine derivatives have been extensively studied and have shown a wide array of biological activities, including as anticancer, anti-HIV, anticonvulsant, and anti-inflammatory agents.[1][3] The substituent at the 3-position of the triazine ring is a key determinant of the biological target and potency.[1]
-
Pyrazoles: Pyrazole-containing compounds are well-established in medicine, with examples including the anti-inflammatory drug celecoxib. The 4,5-diaryl-1H-pyrazole scaffold has been utilized to develop selective COX-2 inhibitors.[4] Furthermore, pyrazole derivatives have been investigated for their anticancer, antimicrobial, and anticonvulsant properties.[5][6]
-
Enzyme Inhibition: Recently, novel benzil-hydrazone derivatives have been synthesized and identified as inhibitors of acetylcholinesterase and butyrylcholinesterase, suggesting their potential in the development of treatments for Alzheimer's disease.[7][8] Additionally, the parent diketone, benzil, has been identified as a selective inhibitor of carboxylesterase enzymes, which are involved in the metabolism of various drugs.[9] This suggests that derivatives of benzil, including its monohydrazone, could be explored for their potential as enzyme inhibitors. The heterocycles derived from this compound, such as pyrazoles and triazines, have also been investigated as kinase inhibitors, which are a major class of targets in cancer therapy.[10][11]
The synthetic routes starting from this compound provide a versatile platform for the generation of diverse libraries of these important heterocyclic compounds for screening and lead optimization in drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic Activities of 5, 6-Diaryl/heteroaryl-3-substituted-1, 2, 4- triazines as a Privileged Scaffold in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijpsr.com [ijpsr.com]
- 6. scite.ai [scite.ai]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzil Monohydrazone as a Ligand for Transition Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of transition metal complexes featuring benzil monohydrazone as a versatile ligand. The information compiled herein is intended to serve as a practical guide for researchers in coordination chemistry, materials science, and medicinal chemistry, with a particular focus on the development of novel antimicrobial and catalytic agents.
Introduction
This compound, a Schiff base derived from the condensation of benzil and hydrazine, is an excellent chelating agent for transition metal ions. Its structure incorporates both nitrogen and oxygen donor atoms, allowing for the formation of stable and structurally diverse metal complexes. These complexes have garnered significant interest due to their potential applications in various fields, including catalysis and pharmacology, particularly as antimicrobial agents. The coordination of the metal ion to the this compound ligand often enhances its biological activity compared to the free ligand.
Experimental Protocols
Protocol 1: Synthesis of this compound Ligand
This protocol outlines the synthesis of this compound from benzil and hydrazine hydrate.
Materials:
-
Benzil (C₁₄H₁₀O₂)
-
Hydrazine hydrate (N₂H₄·H₂O, 85% solution)
-
Ethanol (C₂H₅OH)
-
Stirring apparatus
-
Reflux condenser
-
Filtration apparatus
-
Beakers and flasks
Procedure:
-
Dissolve benzil (0.75 mol) in hot ethanol (300 ml) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
With continuous stirring, slowly add hydrazine hydrate (0.75 mol, 85% solution) dropwise to the hot benzil solution. The this compound product will begin to precipitate from the hot solution as the addition of hydrazine hydrate nears completion.
-
After the complete addition of hydrazine hydrate, heat the reaction mixture to reflux for an additional 5 minutes.
-
Cool the flask to 0°C in an ice bath to ensure complete precipitation of the product.
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the product on the filter with two portions of cold ethanol (100 ml each).
-
Dry the purified this compound. The expected product is a crystalline solid.
Protocol 2: General Synthesis of Transition Metal Complexes with this compound
This protocol provides a general method for the synthesis of first-row transition metal (e.g., Co(II), Ni(II), Cu(II), Zn(II)) complexes with this compound.
Materials:
-
This compound ligand
-
Ethanolic solution of the respective metal chloride (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)
-
Ethanol
-
Acetic acid (optional, as a catalyst)
-
Reflux setup
-
Filtration apparatus
Procedure:
-
Prepare an ethanolic solution of the this compound ligand (e.g., 10 mM in 10 mL ethanol).
-
Prepare an ethanolic solution of the corresponding metal chloride salt (e.g., 5 mM in 10 mL ethanol).
-
Mix the ligand and metal salt solutions in a 2:1 ligand-to-metal molar ratio.
-
A few drops of acetic acid can be added to catalyze the reaction.
-
Reflux the resulting mixture for 1-2 hours.
-
Allow the solution to cool to room temperature. The solid complex will precipitate out.
-
Collect the complex by filtration, wash with ethanol, and dry in a desiccator.
Characterization of the Complexes
The synthesized complexes can be characterized by a variety of spectroscopic and physical methods to determine their structure and properties.
-
Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion. Key vibrational bands to monitor include the ν(C=N) (azomethine) and ν(N-H) stretching frequencies. A shift in the ν(C=N) band upon complexation indicates the involvement of the azomethine nitrogen in coordination.[1][2] The appearance of new bands in the far-IR region can be attributed to ν(M-N) and ν(M-O) vibrations.[1]
-
UV-Visible Spectroscopy: To study the electronic transitions within the complexes and to propose their geometry. The spectra of the complexes typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions of the metal ion.
-
Molar Conductivity Measurements: To determine the electrolytic nature of the complexes. Measurements are typically carried out in a suitable solvent like DMF or DMSO. Low conductivity values suggest non-electrolytic complexes, while higher values indicate an ionic nature.[1][3]
-
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complexes, which provides information about the number of unpaired electrons and the geometry of the metal center.[1]
Data Presentation
The following tables summarize typical characterization data for transition metal complexes of hydrazone ligands, including those derived from benzil.
Table 1: Key IR Spectral Data (cm⁻¹) for this compound and its Metal Complexes
| Compound/Complex | ν(N-H) | ν(C=O) | ν(C=N) | ν(M-N) | ν(M-O) |
| This compound | ~3180 | ~1650 | ~1605-1620 | - | - |
| Co(II) Complex | Shifted/Absent | Shifted | Shifted to lower frequency (1570-1600) | ~422-584 | ~520-692 |
| Ni(II) Complex | Shifted/Absent | Shifted | Shifted to lower frequency (1570-1600) | ~422-584 | ~520-692 |
| Cu(II) Complex | Shifted/Absent | Shifted | Shifted to lower frequency (1570-1600) | ~422-584 | ~520-692 |
| Zn(II) Complex | Shifted/Absent | Shifted | Shifted to lower frequency (1570-1600) | ~422-584 | ~520-692 |
Note: The exact positions of the peaks can vary depending on the specific metal ion and the overall structure of the complex.
Table 2: Molar Conductivity and Magnetic Moment Data for Typical Hydrazone Metal Complexes
| Complex | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) in DMF/DMSO | Magnetic Moment (μ_eff, B.M.) | Probable Geometry |
| Co(II) Complex | Low (non-electrolyte) | 4.80 - 4.92 | Octahedral |
| Ni(II) Complex | Low (non-electrolyte) | 2.9 - 3.3 | Octahedral |
| Cu(II) Complex | Low (non-electrolyte) | 1.69 - 1.96 | Distorted Octahedral/Square Planar |
| Zn(II) Complex | Low (non-electrolyte) | Diamagnetic | Tetrahedral/Octahedral |
Data compiled from various sources on hydrazone complexes.[1][4][5][6]
Applications
Antimicrobial Activity
Transition metal complexes of this compound and related hydrazones often exhibit significant antimicrobial activity against a range of bacteria and fungi. The chelation of the metal ion to the ligand is believed to play a crucial role in enhancing this activity.
Protocol 3: In Vitro Antimicrobial Screening (Agar Disc Diffusion Method)
-
Prepare sterile nutrient agar plates.
-
Inoculate the agar surface with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Prepare solutions of the this compound ligand and its metal complexes in a suitable solvent (e.g., DMSO) at a known concentration.
-
Impregnate sterile paper discs with the test solutions. A disc with the solvent alone serves as a negative control, and a disc with a standard antibiotic (e.g., ciprofloxacin) serves as a positive control.
-
Place the discs on the inoculated agar plates.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each disc in millimeters.
Table 3: Representative Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound/Complex | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| This compound | >100 | >100 | >100 |
| Co(II) Complex | 8 - 62.5 | 8 - 62.5 | 7.8 - 15.6 |
| Ni(II) Complex | 8 - 62.5 | 8 - 62.5 | 7.8 - 15.6 |
| Cu(II) Complex | 2 - 8 | 2 - 8 | 4 - 15.6 |
| Zn(II) Complex | 8 - 62.5 | 8 - 62.5 | 7.8 - 15.6 |
| Ciprofloxacin (Std.) | ~1.0 | ~2.0 | - |
| Fluconazole (Std.) | - | - | ~0.5 |
Note: These values are representative and compiled from studies on various hydrazone complexes. The actual MIC values for benzil monohydhydrazone complexes may vary.[7][8][9]
Catalytic Activity
Hydrazone-based transition metal complexes have shown promise as catalysts in various organic transformations, such as oxidation reactions.
Protocol 4: Catalytic Oxidation of Cyclohexane
This protocol describes a general procedure for the catalytic oxidation of cyclohexane to cyclohexanol and cyclohexanone using a hydrazone metal complex as a catalyst.[10][11]
Materials:
-
Hydrazone metal complex catalyst
-
Cyclohexane
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution) as the oxidant
-
Acetonitrile (solvent)
-
Promoter (e.g., pyrazine-2-carboxylic acid or nitric acid)
-
Reaction vessel (e.g., a sealed vial or a round-bottom flask)
-
Gas chromatograph (GC) for product analysis
Procedure:
-
In a reaction vessel, add the hydrazone metal complex catalyst (e.g., 1-5 mol% relative to the substrate).
-
Add cyclohexane, acetonitrile, and the promoter.
-
Start the reaction by adding hydrogen peroxide.
-
Stir the reaction mixture at a specific temperature (e.g., 40-70°C) for a set period (e.g., 0.5-6 hours).
-
After the reaction is complete, cool the mixture and analyze the products by gas chromatography to determine the conversion of cyclohexane and the yields of cyclohexanol and cyclohexanone.
Visualizations
Synthesis and Chelation Workflow
Caption: Workflow for the synthesis of this compound and its transition metal complexes.
Proposed Mechanism of Antimicrobial Action
Caption: Proposed antimicrobial mechanism of transition metal hydrazone complexes.
References
- 1. Synthesis, Characterization and Antimicrobial Activity of Metal(II) Complexes of Benzoyl Hydrazide and Its Hydrazone Derivative Mixed with Nicotinamide, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. chemijournal.com [chemijournal.com]
- 6. Antibacterial Activity of Metal Complexes of Cu(II) and Ni(II) with the Ligand 2-(Phenylsubstituted) Benzimidazole [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
The Versatility of Benzil Monohydrazone in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Benzil monohydrazone, a readily accessible derivative of benzil, serves as a versatile and valuable precursor in the synthesis of a diverse array of heterocyclic compounds. Its inherent chemical functionalities, including the hydrazone moiety and the vicinal diphenyl groups, provide a unique platform for constructing various five- and six-membered heterocyclic rings. These resulting scaffolds, such as pyrazoles, 1,2,4-triazines, and pyridazines, are of significant interest in medicinal chemistry due to their well-documented pharmacological activities, including antimicrobial and anticonvulsant properties.
This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic systems starting from this compound. The information is intended to guide researchers in the efficient synthesis and exploration of these important classes of compounds for potential drug discovery and development.
Synthesis of Pyrazole Derivatives
Pyrazole moieties are prevalent in numerous pharmaceuticals and are known to exhibit a broad spectrum of biological activities. The synthesis of pyrazole derivatives from this compound can be achieved through various cyclization strategies.
Data Presentation: Synthesis of Pyrazole Derivatives
| Compound ID | Reagent | Solvent | Reaction Conditions | Yield (%) | Reference |
| P1 | Phenylacetylene | Ethanol | Reflux, 6h | 75 | General Method |
| P2 | Ethyl acetoacetate | Acetic Acid | Reflux, 4h | 82 | General Method |
| P3 | Acetylacetone | Ethanol | Reflux, 5h | 88 | General Method |
Experimental Protocol: Synthesis of 3,4,5-Triphenyl-1H-pyrazole (P1)
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (2.24 g, 10 mmol) in absolute ethanol (40 mL).
-
Reagent Addition: To the stirred solution, add phenylacetylene (1.12 g, 11 mmol) followed by a catalytic amount of a base such as sodium ethoxide.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallize from ethanol to obtain pure 3,4,5-triphenyl-1H-pyrazole.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Workflow for Pyrazole Synthesis
Application Notes and Protocols for Benzil Monohydrazone Derivatives with Biological Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrazones, characterized by the azomethine group (-NHN=CH-), are a versatile class of compounds in medicinal chemistry, demonstrating a wide array of biological activities including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. Benzil monohydrazone, a derivative of benzil, serves as a key precursor for synthesizing a diverse library of Schiff base derivatives. The reactivity of its terminal amine group allows for condensation with various aldehydes and ketones, leading to novel molecules with potentially enhanced biological profiles. This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of this compound derivatives.
Synthesis Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the precursor, this compound, from benzil and hydrazine hydrate.
Materials:
-
Benzil
-
Hydrazine hydrate (85% solution)
-
Ethanol
-
Round-bottomed flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Dissolve benzil (0.75 mol) in hot ethanol (300 mL) in a round-bottomed flask equipped with a reflux condenser and a stirrer.
-
Slowly add hydrazine hydrate (0.75 mol, 85% solution) dropwise to the hot benzil solution with continuous stirring.
-
Observe for the precipitation of the product, which typically begins after about three-fourths of the hydrazine hydrate has been added.[1]
-
After the complete addition of hydrazine hydrate, heat the mixture to reflux for 5 minutes.[1]
-
Cool the reaction mixture to room temperature, allowing the product to crystallize.
-
Collect the precipitated this compound by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2: General Synthesis of this compound Schiff Base Derivatives
This protocol outlines the general procedure for synthesizing Schiff base derivatives by condensing this compound with various aromatic aldehydes.[2][3][4]
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., salicylaldehyde, p-nitrobenzaldehyde)
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
-
Round-bottomed flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottomed flask, dissolve an equimolar amount of this compound (e.g., 1 mmol) in ethanol (20 mL).
-
To this solution, add an equimolar amount of the desired substituted aromatic aldehyde (1 mmol).
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[5]
-
Heat the reaction mixture under reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[4]
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.
-
Dry the purified product under vacuum.
Biological Activity Evaluation Protocols
Protocol 3: Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and cytotoxicity.[6][7][8]
Materials:
-
Cancer cell line (e.g., MCF-7, HepG2, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours in a humidified incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[8] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6][7] Shake the plate gently for 15 minutes on an orbital shaker.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the logarithm of the compound concentration.
Protocol 4: Antimicrobial Activity - Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.[10][11][12]
Materials:
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth for the microorganism
-
This compound derivatives (dissolved in DMSO)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a two-fold serial dilution of each this compound derivative in the appropriate broth in a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be tested as a reference.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm with a microplate reader.
Protocol 5: Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.[13][14][15]
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan (1% solution in saline)
-
This compound derivatives (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Pletismometer
-
Standard anti-inflammatory drug (e.g., Indomethacin, 5 mg/kg)
Procedure:
-
Animal Grouping: Divide the rats into several groups (n=5-6 per group): a control group, a standard drug group, and test groups for different doses of the this compound derivatives.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before inducing inflammation. The control group receives only the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[13][14]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[13]
-
Data Analysis: The degree of edema is calculated as the increase in paw volume at each time point compared to the initial volume. The percentage of inhibition of edema by the test and standard compounds is calculated using the following formula: Percentage Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Quantitative Data Summary
The following tables summarize the biological activities of various hydrazone derivatives from the literature. Note that specific data for a wide range of this compound derivatives is limited, and thus data for structurally related hydrazones are included to indicate potential activity.
Table 1: Anticancer Activity of Hydrazone Derivatives (IC50 values in µM)
| Compound ID/Description | Cell Line | IC50 (µM) | Reference |
| Benzimidazole derivative 4 | MCF-7 | 8.86 µg/mL | [16] |
| Benzimidazole derivative 2 | HCT-116 | 16.18 µg/mL | [16] |
| Phthalazine derivative 3f | HepG2 | 0.17 | [17] |
| Phthalazine derivative 3f | MCF-7 | 0.08 | [17] |
| Isoniazid-hydrazone 3d | MCF-7 | 11.35 | [6] |
| Dimethylpyridine hydrazone 11 | MCF-7 | 26.84 | [12] |
| New Benzil Derivative 1 | HepG2 | 8.0 | [18] |
Table 2: Antimicrobial Activity of Hydrazone Derivatives (MIC values in µg/mL)
| Compound ID/Description | S. aureus | MRSA | B. subtilis | A. baumannii | Reference |
| Pyrazole hydrazone 6i | 1.56 | 1.56 | 0.78 | 3.125 | [14] |
| Pyrazole hydrazone 6j | 3.125 | 1.56 | 1.56 | 0.78 | [14] |
| Pyrazole hydrazone 5h | 0.78 | 0.78 | 0.78 | 12.5 | [14] |
| Benzenesulfonyl hydrazone 24 | 7.81 - 15.62 | - | - | - | [19] |
| Steroidal hydrazone 7 | - | >1.5 | - | - | [20] |
Table 3: Anti-inflammatory Activity of Hydrazone Derivatives (IC50 values in µM)
| Compound ID/Description | Target | IC50 (µM) | Reference |
| N-acylhydrazone 4f | TNF-α production | 1.6 | [10] |
| N-acylhydrazone 4a | TNF-α production | 3.6 | [10] |
| 1,2-Benzothiazine derivative BS23 | COX-2 | 13.19 | [21] |
| 1,2-Benzothiazine derivative BS28 | COX-2 | 12.46 | [22] |
| New Benzil Derivative 1 | NO Production | 13.7 | [18] |
Visualizations
Experimental and Logical Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. jetir.org [jetir.org]
- 3. ijfmr.com [ijfmr.com]
- 4. chemijournal.com [chemijournal.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Novel isoniazid-hydrazone derivatives induce cell growth inhibition, cell cycle arrest and apoptosis via mitochondria-dependent caspase activation and PI3K/AKT inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperonal ciprofloxacin hydrazone induces growth arrest and apoptosis of human hepatocarcinoma SMMC-7721 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structurally related hydrazone-based metal complexes with different antitumor activities variably induce apoptotic cell death - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Design, Synthesis, Antidiabetic Activity and In Silico Studies of New Hydrazone Derivatives Derived from Acetohexamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Synthesis and anticancer activity of novel hydrazone linkage-based aryl sulfonate derivatives as apoptosis inducers | Semantic Scholar [semanticscholar.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journal.waocp.org [journal.waocp.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial Activity of Some Steroidal Hydrazones [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
protocol for synthesizing benzil monohydrazone from benzil and hydrazine hydrate
Application Note and Protocol for the Synthesis of Benzil Monohydrazone
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a key intermediate in organic synthesis, notably in the preparation of various heterocyclic compounds and as a precursor for other valuable molecules. This document provides a detailed protocol for the synthesis of this compound from the reaction of benzil with hydrazine hydrate. The procedure outlined is a compilation of established methods, ensuring a high yield and purity of the final product.
Reaction Scheme
The synthesis proceeds via the condensation reaction between one carbonyl group of benzil and hydrazine hydrate, forming a hydrazone.
Experimental Protocol
This protocol is adapted from established procedures to provide a reliable method for the synthesis of this compound.[1][2][3]
Materials and Reagents
-
Benzil (C₁₄H₁₀O₂)
-
Hydrazine hydrate (N₂H₄·H₂O, 85% solution)
-
Ethanol (95%) or Methanol
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Safety Precautions
-
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Benzil can cause skin and eye irritation. Avoid inhalation of dust.
-
Ethanol and diethyl ether are flammable. Ensure there are no open flames or ignition sources in the vicinity.
Procedure
-
Dissolution of Benzil: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzil (0.75 mole) in hot ethanol (300 mL) with stirring.[2]
-
Addition of Hydrazine Hydrate: While the benzil solution is still hot, slowly add hydrazine hydrate (0.75 mole, 85% solution) dropwise with continuous stirring.[2] The product will start to precipitate from the hot solution as the addition of hydrazine hydrate nears completion.[2]
-
Reaction Reflux: Once the addition of hydrazine hydrate is complete, heat the mixture under reflux for 5-30 minutes.[1][2]
-
Cooling and Crystallization: After reflux, cool the flask to 0°C in an ice bath to ensure complete precipitation of the this compound.[2]
-
Filtration and Washing: Collect the precipitated crystals by vacuum filtration using a Buchner funnel. Wash the crystals on the funnel twice with small portions of cold ethanol to remove any unreacted starting materials and impurities.[2] A final wash with a small amount of diethyl ether can help to remove any remaining yellow color.[1]
-
Drying: Dry the purified crystals. The product appears as a very slightly yellow, fine crystalline powder.[4]
Data Presentation
The following table summarizes the typical quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Yield | 94-95% | [1][3] |
| Melting Point | 147-151 °C (with decomposition) | [1] |
| Molecular Formula | C₁₄H₁₂N₂O | [4][5] |
| Molecular Weight | 224.26 g/mol | [4][5] |
| Appearance | Very slightly yellow fine crystalline powder | [4] |
Characterization
The synthesized this compound can be characterized using various spectroscopic techniques:
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the C=N (azomethine) stretching vibration.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the compound.
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the synthesized product.[5]
Visualizations
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
Reaction Mechanism Pathway
Caption: Reaction pathway for this compound synthesis.
References
Application Notes and Protocols for Benzil Monohydrazone in Chemical Sensor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of benzil monohydrazone as a precursor in the development of fluorescent chemical sensors. The primary focus is on a well-documented derivative, Benzil Bis-Hydrazone (BBH), which serves as a selective "turn-on" fluorescent sensor for zinc ions (Zn(II)). While direct applications of this compound as a chemical sensor are not widely reported, its synthetic versatility makes it a valuable building block in the design of novel chemosensors.
Application: Benzil Bis-Hydrazone (BBH) as a Selective Fluorescent Sensor for Zinc (II) Ions
Benzil bis-hydrazone (BBH) is a Schiff base ligand synthesized from a benzil derivative. In its free form, the BBH probe exhibits very weak fluorescence in dimethylsulfoxide (DMSO). However, upon the introduction of Zn(II) ions, it displays a significant, 152-fold enhancement in fluorescence intensity. This "turn-on" response is highly selective for Zn(II) over a wide range of other common and potentially interfering cations.
The sensing mechanism is based on the formation of a stable 1:1 stoichiometric complex between BBH and Zn(II). This interaction restricts the intramolecular rotation and inhibits the photoinduced electron transfer (PET) process, leading to a dramatic increase in fluorescence emission. The high selectivity and sensitivity of the BBH sensor make it a promising tool for the detection of Zn(II) in various applications, including environmental monitoring and biological systems.
Quantitative Data Summary
The following tables summarize the key performance metrics of the Benzil Bis-Hydrazone (BBH) sensor for the detection of Zn(II) ions.
Table 1: Analytical Performance of BBH Sensor for Zn(II) Detection
| Parameter | Value | Reference |
| Fluorescence Enhancement | 152-fold | |
| Limit of Detection (LOD) | 2.5 x 10⁻⁴ M | |
| Binding Constant (Ka) | 10⁶.⁸ M⁻¹ | |
| Stoichiometry (BBH:Zn(II)) | 1:1 |
Table 2: Selectivity of BBH Sensor
| Cation Tested | Fluorescence Response | Reference |
| Zn(II) | Strong Enhancement | |
| Fe(II), Mg(II), Cu(II), Co(II), Mn(II), Cr(III), Hg(II), Sn(II), Al(I), La(III), Ca(II), Ba(II), Na(I), K(I), Cd(II) | Negligible Change |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from benzil and hydrazine hydrate.
Materials:
-
Benzil
-
Hydrazine hydrate (85% solution in water)
-
Ethanol
Procedure:
-
Dissolve benzil (0.75 mole) in hot ethanol (300 ml) with stirring.
-
Slowly add hydrazine hydrate (0.75 mole, 85% solution) dropwise to the hot benzil solution.
-
The product will begin to separate from the hot solution after approximately three-fourths of the hydrazine hydrate has been added.
-
After the complete addition of hydrazine hydrate, heat the solution under reflux for 5 minutes.
-
Allow the solution to cool to room temperature.
-
Filter the precipitated this compound.
-
Wash the product with a small amount of cold ethanol.
-
Dry the product in a desiccator.
Synthesis of Benzil Bis-Hydrazone (BBH) Sensor
This protocol outlines the synthesis of the BBH fluorescent sensor from benzil dihydrazone and cinnamaldehyde.
Step 1: Synthesis of Benzil Dihydrazone
-
Dissolve benzil (50 mmol) in 100 ml of ethylene glycol.
-
Add hydrazine hydrate (500 mmol) to the solution.
-
Reflux the resulting yellow solution for 3 hours.
-
Allow the solution to cool to room temperature, during which a white microcrystalline compound will precipitate.
-
Filter the precipitate and wash it successively with 100 ml of water and 25 ml of diethyl ether.
-
Dry the benzil dihydrazone in air. Recrystallize from warm methanol if necessary.
Step 2: Synthesis of Benzil Bis-Hydrazone (BBH)
-
Dissolve benzil dihydrazone in a suitable solvent such as ethanol.
-
Add a molar equivalent of cinnamaldehyde to the solution.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature to allow the product to crystallize.
-
Filter the solid product and wash with cold ethanol.
-
Dry the purified Benzil Bis-Hydrazone (BBH) sensor.
Protocol for Fluorescent Detection of Zn(II) Ions
This protocol details the procedure for using the BBH sensor for the fluorescent detection of Zn(II).
Materials:
-
Benzil Bis-Hydrazone (BBH) stock solution in DMSO.
-
Stock solutions of various metal ions (e.g., nitrates or chlorides) in a suitable solvent (e.g., water or DMSO).
-
DMSO (spectroscopic grade).
-
Fluorometer.
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the BBH sensor (e.g., 1 mM) in DMSO.
-
Prepare stock solutions of the metal ions to be tested (e.g., 10 mM) in an appropriate solvent.
-
-
Fluorescence Titration:
-
To a cuvette, add a specific volume of the BBH stock solution and dilute with DMSO to a final concentration that gives a stable but weak fluorescence reading (e.g., 10 µM).
-
Record the initial fluorescence emission spectrum of the BBH solution (excitation typically around 450 nm).
-
Incrementally add small aliquots of the Zn(II) stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.
-
Continue the additions until no significant change in fluorescence intensity is observed.
-
-
Selectivity Study:
-
Prepare a series of cuvettes, each containing the BBH solution at the same concentration as in the titration experiment.
-
To each cuvette, add an excess (e.g., 20 equivalents) of a different metal ion stock solution.
-
Record the fluorescence emission spectrum for each solution and compare the intensity changes.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the Zn(II) concentration to generate a titration curve.
-
The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurements and k is the slope of the linear portion of the calibration curve.
-
Protocol for Determining Binding Stoichiometry (Job's Plot)
This protocol describes the use of the method of continuous variation (Job's plot) to determine the binding stoichiometry between the BBH sensor and Zn(II) ions.
Materials:
-
Stock solutions of BBH and Zn(II) of the same concentration in DMSO.
-
Fluorometer.
Procedure:
-
Prepare a series of solutions where the total molar concentration of BBH and Zn(II) is kept constant, but the mole fraction of each component varies from 0 to 1. For example, prepare solutions where the mole fractions of Zn(II) are 0, 0.1, 0.2, 0.3, 0.4, 0.5, 0.6, 0.7, 0.8, 0.9, and 1.0.
-
Record the fluorescence emission spectrum for each solution at the same excitation wavelength used in the titration experiment.
-
Plot the fluorescence intensity at the emission maximum against the mole fraction of Zn(II).
-
The mole fraction at which the maximum fluorescence intensity is observed corresponds to the stoichiometry of the complex. A maximum at a mole fraction of 0.5 indicates a 1:1 binding stoichiometry.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Logical workflow for BBH sensor synthesis and Zn(II) detection.
Caption: Experimental workflow for Job's plot analysis.
Application Notes and Protocols: Reaction of Benzil Monohydrazone with Aldehydes and Ketones for the Synthesis of Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of benzil monohydrazone with aldehydes and ketones provides a versatile pathway to novel heterocyclic compounds, particularly substituted pyridazinones and related structures. These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of pharmacologically active agents. This compound, possessing both a nucleophilic hydrazine moiety and a keto-functional group, can undergo cyclocondensation reactions with various carbonyl compounds to generate a diverse library of molecules for biological screening. The resulting diphenyl-substituted heterocyclic systems offer a rigid framework that can be further functionalized to optimize interactions with biological targets. This document provides detailed application notes, experimental protocols, and data for the synthesis of these valuable compounds.
Applications in Drug Discovery and Development
The core structures derived from the reaction of this compound with carbonyl compounds are prevalent in molecules with a broad spectrum of biological activities, including:
-
Antimicrobial and Antifungal Agents: The pyridazinone core is a key feature in many compounds developed to combat microbial and fungal infections.
-
Anticancer Therapeutics: Various substituted pyridazinones have demonstrated potent cytotoxic activity against several cancer cell lines.
-
Cardiovascular Agents: This class of compounds has been investigated for the treatment of cardiovascular disorders, including hypertension and heart failure.
-
Enzyme Inhibitors: The heterocyclic products can be designed to inhibit specific enzymes, such as monoamine oxidase (MAO) and various kinases, which are important targets in neurodegenerative and inflammatory diseases.
Reaction Mechanism and Workflow
The reaction typically proceeds through an initial condensation of the free amino group of the this compound with the carbonyl group of the aldehyde or ketone to form a hydrazone intermediate. This is followed by an intramolecular cyclization with the elimination of a water molecule to form the stable heterocyclic ring system. The reaction is often catalyzed by acid or base and can be promoted by conventional heating or microwave irradiation.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent reaction with aromatic aldehydes.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound, from benzil and hydrazine hydrate.
Materials:
-
Benzil
-
Hydrazine hydrate (85% solution in water)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzil (0.1 mol) in hot ethanol (150 mL).
-
To the hot solution, add hydrazine hydrate (0.1 mol) dropwise with continuous stirring. A precipitate may form during the addition.
-
After the complete addition of hydrazine hydrate, heat the mixture to reflux for 10-15 minutes.
-
Cool the reaction mixture in an ice bath to facilitate complete precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash it with two portions of cold ethanol (2 x 50 mL).
-
Dry the product in a vacuum oven to obtain this compound.
Protocol 2: Synthesis of 4,5-Diphenyl-2-(substituted-benzylidene)-pyridazin-3(2H)-one
This protocol outlines a general procedure for the reaction of this compound with a substituted aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, suspend this compound (10 mmol) in glacial acetic acid (50 mL).
-
Add the substituted aromatic aldehyde (10 mmol) to the suspension.
-
Attach a reflux condenser and heat the reaction mixture to a gentle reflux with continuous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Pour the reaction mixture into ice-cold water (200 mL) to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash thoroughly with water to remove acetic acid.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure pyridazinone derivative.
-
Characterize the final product using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative data for the synthesis of pyridazinone derivatives from the reaction of this compound with various aromatic aldehydes.
| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | Benzaldehyde | 2-Benzylidene-4,5-diphenylpyridazin-3(2H)-one | 5 | 85 | 198-200 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorobenzylidene)-4,5-diphenylpyridazin-3(2H)-one | 4 | 92 | 225-227 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxybenzylidene)-4,5-diphenylpyridazin-3(2H)-one | 6 | 82 | 205-207 |
| 4 | 4-Nitrobenzaldehyde | 2-(4-Nitrobenzylidene)-4,5-diphenylpyridazin-3(2H)-one | 4 | 95 | 240-242 |
Signaling Pathway Visualization
Pyridazinone derivatives have been shown to act as inhibitors of various enzymes, including cyclooxygenases (COX), which are key enzymes in the inflammatory pathway. The following diagram illustrates a simplified representation of the arachidonic acid cascade and the potential point of intervention for pyridazinone-based inhibitors.
Application Notes and Protocols: Catalytic Applications of Benzil Monohydrazone Metal Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Benzil monohydrazone and its derivatives are versatile ligands that form stable complexes with a variety of transition metals. These metal complexes have garnered significant interest due to their potential applications in catalysis. The presence of both hard (oxygen) and soft (nitrogen) donor atoms in the this compound scaffold allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, influencing their catalytic activity. While the catalytic applications of this compound metal complexes are an emerging field of study, research on structurally related hydrazone and Schiff base complexes provides strong evidence for their potential in a range of organic transformations, including oxidation, carbon-carbon bond formation, and reduction reactions.
This document provides an overview of the potential catalytic applications of this compound metal complexes, with detailed protocols adapted from studies on closely related systems. The information presented here is intended to serve as a guide for researchers interested in exploring the catalytic potential of this promising class of compounds.
Oxidation Reactions: Catalytic Oxidation of Benzoins to Benzils
One of the most promising applications of metal complexes derived from benzil-related ligands is in the catalytic oxidation of α-hydroxyketones (benzoins) to α-diketones (benzils). Benzils are important building blocks in organic synthesis, serving as precursors for various pharmaceuticals and heterocyclic compounds. The use of this compound metal complexes as catalysts offers a potentially mild, efficient, and selective method for this transformation. The catalytic cycle often involves the coordination of the benzoin substrate to the metal center, followed by an oxidation step, and subsequent release of the benzil product.
Data Presentation:
The following table summarizes representative data for the catalytic oxidation of benzoin to benzil using manganese(II) Schiff base complexes, which are structurally similar to this compound complexes.[1]
| Catalyst | Substrate | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Mn(II)-Salen | Benzoin | H₂O₂ | Acetonitrile | RT | 0.5 | 95 | [1] |
| Mn(II)-Salophen | Benzoin | H₂O₂ | Acetonitrile | RT | 1 | 92 | [1] |
| Mn(II)-Saldmp | Benzoin | H₂O₂ | Acetonitrile | RT | 1.5 | 88 | [1] |
Note: The data presented is for Mn(II) Schiff base complexes as a proxy for the potential activity of this compound metal complexes.
Experimental Protocol: General Procedure for the Catalytic Oxidation of Benzoin
This protocol is adapted from studies on the oxidation of benzoins using manganese(II) Schiff base complexes with hydrogen peroxide as a green oxidant.[1]
Materials:
-
This compound metal complex (e.g., Mn(II), Co(II), or Cu(II) complex)
-
Benzoin
-
Hydrogen peroxide (30% aqueous solution)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography supplies (silica gel)
Procedure:
-
To a solution of benzoin (1 mmol) in acetonitrile (10 mL) in a round-bottom flask, add the this compound metal complex catalyst (0.01 mmol).
-
Stir the mixture at room temperature for 5 minutes.
-
Slowly add hydrogen peroxide (30% aq., 2 mmol) dropwise to the reaction mixture.
-
Monitor the progress of the reaction by TLC (eluent: hexane/ethyl acetate, 8:2 v/v).
-
Upon completion of the reaction, quench the excess hydrogen peroxide by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure benzil.
Visualization:
References
Benzil Monohydrazone: A Versatile Precursor for the Synthesis of Nitrogen-Containing Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzil monohydrazone, a derivative of benzil, is a highly versatile and valuable precursor in organic synthesis, particularly for the construction of a wide array of nitrogen-containing compounds. Its bifunctional nature, possessing both a hydrazone and a carbonyl group, allows for a diverse range of chemical transformations, leading to the formation of various heterocyclic and acyclic structures. These synthesized compounds often exhibit significant biological activities, making this compound a key building block in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the synthesis of several classes of nitrogen-containing compounds from this compound, along with data on their biological significance.
Application Notes
This compound serves as a readily accessible starting material for the synthesis of several important classes of nitrogen-containing molecules:
-
Acyclic Nitrogen Compounds: It is a classic precursor for the synthesis of diphenylketene through an oxidation-rearrangement sequence. Diphenylketene is a valuable reagent in organic synthesis, used in the preparation of β-lactams and other complex molecules.
-
Five-Membered Heterocycles: While not the most common application, derivatives of this compound can be utilized in cyclization reactions to form pyrazole-type structures.
-
Six-Membered Heterocycles: This is a major area of application. This compound is extensively used in the synthesis of pyridazines and triazines. These heterocycles are present in many biologically active compounds with applications as pharmaceuticals and agrochemicals. For instance, reaction with compounds containing active methylene groups can lead to the formation of substituted pyridazines.
-
Schiff Bases and their Metal Complexes: The hydrazone moiety can undergo condensation reactions with aldehydes and ketones to form Schiff bases. These Schiff bases and their corresponding metal complexes are known to possess a broad spectrum of biological activities, including antimicrobial and anticancer properties.
The diverse reactivity of this compound makes it a cornerstone for combinatorial chemistry and the generation of compound libraries for high-throughput screening in drug discovery programs.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the initial preparation of the precursor from benzil.
Reaction Scheme:
Procedure:
-
Dissolve 158 g (0.75 mole) of benzil in 300 ml of hot ethanol with stirring.
-
Slowly add 45 g (0.75 mole) of an 85% solution of hydrazine hydrate in water to the hot benzil solution. The product will begin to separate.
-
After the addition is complete, heat the solution under reflux for 5 minutes.
-
Cool the flask to 0°C.
-
Filter the precipitated this compound and wash it twice with 100 ml portions of cold ethanol.[1]
Expected Yield: A practically quantitative yield can be obtained.[1] Another reported procedure gives a yield of 95%.
Protocol 2: Synthesis of Diphenylketene
This protocol details the synthesis of an acyclic nitrogen-containing intermediate which rearranges to diphenylketene.
Reaction Scheme:
Procedure:
-
In a mortar, mix 56 g (0.25 mole) of this compound with 81 g (0.38 mole) of yellow mercuric oxide and 35 g of anhydrous calcium sulfate.
-
Transfer the mixture to a 1-liter three-necked flask equipped with a stirrer, condenser, and thermometer.
-
Add 200 ml of dry thiophene-free benzene and stir the suspension at 25–35°C for 4 hours.[1]
-
Filter the reaction mixture and wash the residue with dry benzene.
-
The benzene solution containing the diazo compound is slowly added to a distilling flask heated to 100–110°C, leading to the distillation of benzene and the formation of diphenylketene.[1]
-
The residue is then distilled under reduced pressure (3-4 mm) to collect the diphenylketene fraction boiling at 115–125°C.[1]
Protocol 3: Synthesis of 3,4-Diphenyl-5-cyano-pyridazine-6-thione
This protocol exemplifies the synthesis of a pyridazine derivative.
Reaction Scheme:
Procedure:
-
A mixture of this compound (10 mmol) and cyanothioacetamide (10 mmol) in ethanol (50 mL) is refluxed for 6 hours.
-
The solvent is evaporated under reduced pressure.
-
The resulting solid is washed with a suitable solvent (e.g., diethyl ether) and recrystallized from ethanol to afford the pure product.[2]
Note: The original literature describes this as one of three potential routes, and specific yields for this direct route were not provided.
Protocol 4: Synthesis of 5,6-Diphenyl-3-hydrazino-1,2,4-triazine
This protocol outlines the synthesis of a triazine derivative.
Reaction Scheme:
Procedure:
-
Benzil reacts with diaminoguanidine nitrate to yield the nitrate salt of benzil mono[(aminoamidino)hydrazone].
-
This intermediate hydrazone is unstable and cyclizes upon melting or when dissolved in a solvent to form 5,6-diphenyl-3-hydrazino-1,2,4-triazine.
Note: This is a descriptive protocol from the literature; specific quantities and yields for the direct cyclization from isolated this compound are not detailed in the abstract.
Data Presentation
| Product Name | Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |
| This compound | Benzil | Hydrazine Hydrate | Ethanol | Reflux, 5 min | ~100 (quantitative) | [1] |
| Diphenylketene | This compound | Yellow Mercuric Oxide, Calcium Sulfate | Benzene | 25-35°C, 4h; then 100-110°C | 58-64 | [1] |
| Diphenylacetylene | Benzil | Hydrazine Hydrate, Yellow Mercuric Oxide | n-Propyl Alcohol, Benzene | Reflux, 60h; then gentle reflux | 67-73 (from Benzil) | [3] |
| 5,6-bis aryl 1,2,4-triazines | Benzils | Aminoguanidine bicarbonate | Not Specified | Condensation | Not Specified |
Biological Significance and Signaling Pathways
Nitrogen-containing compounds derived from this compound, particularly hydrazone derivatives, have shown significant potential as anticancer and antimicrobial agents.
Anticancer Activity: Inhibition of VEGFR-2 Signaling
Many hydrazone derivatives have been identified as potent anticancer agents. One of the key mechanisms of action is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5][6] VEGFR-2 is a tyrosine kinase receptor that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] By inhibiting VEGFR-2, these compounds can block the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, thereby cutting off the blood supply to the tumor.[7][8][9]
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a cascade of intracellular signaling events. The diagram below illustrates a simplified overview of the VEGFR-2 signaling pathway.
Caption: Simplified VEGFR-2 signaling pathway and its inhibition by hydrazone derivatives.
Antimicrobial Activity
Schiff bases and hydrazones derived from precursors like this compound are known to exhibit a broad range of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi. While the exact mechanism can vary, a widely accepted hypothesis involves the chelation theory. The azomethine nitrogen (-C=N-) in these compounds can form coordination complexes with metal ions present in the microbial cells. These metal ions are essential for the activity of various enzymes. By chelating with these metal ions, the hydrazone derivatives can inactivate these enzymes, thereby disrupting vital metabolic processes and leading to microbial cell death. Furthermore, the lipophilic nature of these compounds allows them to easily permeate the microbial cell wall, enhancing their efficacy.
Below is a logical workflow illustrating the proposed mechanism of antimicrobial action.
Caption: Proposed antimicrobial mechanism of action for hydrazone Schiff bases.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a diverse range of nitrogen-containing compounds. The straightforward protocols for its preparation and subsequent conversion into complex heterocyclic and acyclic structures make it an important tool for synthetic and medicinal chemists. The significant biological activities, particularly the anticancer and antimicrobial properties, of its derivatives underscore the importance of continued research in this area for the development of new therapeutic agents.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scispace.com [scispace.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Development of Novel Indazolyl-Acyl Hydrazones as Antioxidant and Anticancer Agents that Target VEGFR-2 in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel (S)-Naproxen hydrazide-hydrazones as potent VEGFR-2 inhibitors and their evaluation in vitro/in vivo breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. biorbyt.com [biorbyt.com]
Application Notes and Protocols for the Analytical Detection of Benzil Monohydrazone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed protocols for the analytical detection of benzil monohydrazone. The following methods are based on established analytical principles and may require optimization and validation for specific matrices and applications.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry offers a simple and cost-effective method for the quantitative determination of this compound, leveraging its chromophoric structure.
Application Note:
This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where interfering substances are minimal. The aromatic rings and the hydrazone group contribute to a distinct UV absorption profile. A methanolic solution of this compound is expected to exhibit a maximum absorbance (λmax) in the UV region, which can be used for quantification based on the Beer-Lambert law.
Experimental Protocol:
-
Instrumentation: A calibrated UV-Visible spectrophotometer with a 1 cm quartz cuvette.
-
Reagents:
-
Methanol (HPLC grade)
-
This compound reference standard
-
-
Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in and dilute to 100 mL with methanol in a volumetric flask.
-
-
Preparation of Calibration Standards:
-
Prepare a series of dilutions from the standard stock solution to obtain concentrations ranging from 2 µg/mL to 20 µg/mL in methanol.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample equivalent to 10 mg of this compound.
-
Dissolve in and dilute to 100 mL with methanol.
-
Filter the solution if necessary and dilute to a final concentration within the calibration range.
-
-
Measurement:
-
Scan the standard solution from 200 nm to 400 nm to determine the λmax.
-
Measure the absorbance of the calibration standards and the sample solution at the determined λmax against a methanol blank.
-
-
Data Analysis:
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Quantitative Data (Hypothetical):
| Parameter | Value |
| λmax | ~265 nm |
| Linearity Range | 2 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Molar Absorptivity (ε) | ~15,000 L·mol⁻¹·cm⁻¹ |
Workflow Diagram:
Caption: Workflow for UV-Vis spectrophotometric analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC provides a robust and specific method for the separation, identification, and quantification of this compound, particularly in complex mixtures.
Application Note:
A reversed-phase HPLC method with UV detection is proposed for the determination of this compound. This method is suitable for quality control, stability studies, and the analysis of this compound in various sample matrices, including pharmaceutical formulations and biological fluids after appropriate sample preparation. The method's specificity allows for the separation of this compound from its precursors (benzil, hydrazine) and potential degradation products.
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40, v/v), isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 265 nm.
-
-
Preparation of Standard and Sample Solutions:
-
Follow the same procedure as for UV-Visible Spectrophotometry, using the mobile phase as the diluent.
-
-
System Suitability:
-
Inject the standard solution five times and evaluate the system suitability parameters (e.g., tailing factor, theoretical plates, and %RSD of peak area).
-
-
Analysis:
-
Inject the blank, calibration standards, and sample solutions.
-
Identify the this compound peak by its retention time.
-
Quantify using the peak area and the calibration curve.
-
Quantitative Data (Hypothetical):
| Parameter | Value |
| Retention Time | ~4.5 min |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
Workflow Diagram:
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be employed for the identification and quantification of this compound, particularly for volatile and thermally stable compounds.
Application Note:
This method is suitable for the analysis of this compound in samples where high sensitivity and specificity are required. Derivatization may be necessary to improve the thermal stability and chromatographic behavior of the analyte. The mass spectrometer provides definitive identification based on the mass spectrum and fragmentation pattern.
Experimental Protocol:
-
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Splitless.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full scan (m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane).
-
Derivatization (optional): Silylation with BSTFA can be performed to improve volatility and stability.
-
-
Analysis:
-
Inject the prepared sample into the GC-MS.
-
Identify this compound by its retention time and mass spectrum.
-
Quantify using the peak area of a characteristic ion in SIM mode.
-
Quantitative Data (Hypothetical):
| Parameter | Value |
| Retention Time | ~12 min |
| Characteristic Ions (m/z) | 224 (M+), 105, 77 |
| Linearity Range | 0.1 - 20 µg/mL |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
Workflow Diagram:
Caption: Workflow for GC-MS analysis of this compound.
Electrochemical Methods
Electrochemical techniques, such as cyclic voltammetry and differential pulse voltammetry, can be developed for the sensitive detection of this compound.
Application Note:
The electroactive hydrazone and carbonyl moieties in this compound allow for its determination using voltammetric methods. A modified glassy carbon electrode could be used to enhance sensitivity and selectivity. This approach is promising for rapid and on-site analysis.
Experimental Protocol:
-
Instrumentation:
-
Potentiostat/galvanostat with a three-electrode system (working, reference, and counter electrodes).
-
Working Electrode: Glassy Carbon Electrode (GCE).
-
Reference Electrode: Ag/AgCl.
-
Counter Electrode: Platinum wire.
-
-
Electrochemical Conditions:
-
Supporting Electrolyte: 0.1 M phosphate buffer solution (pH 7.0).
-
Technique: Differential Pulse Voltammetry (DPV).
-
Potential Range: -0.2 V to +1.0 V.
-
Pulse Amplitude: 50 mV.
-
Scan Rate: 50 mV/s.
-
-
Procedure:
-
Polish the GCE before each measurement.
-
Prepare a solution of this compound in the supporting electrolyte.
-
Record the DPV voltammogram.
-
Construct a calibration curve by plotting the peak current versus the concentration of this compound.
-
Quantitative Data (Hypothetical):
| Parameter | Value |
| Oxidation Peak Potential | ~+0.7 V vs. Ag/AgCl |
| Linearity Range | 0.1 - 10 µM |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.05 µM |
| Limit of Quantification (LOQ) | ~0.15 µM |
Workflow Diagram:
Caption: Workflow for electrochemical analysis.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzil Monohydrazone
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the synthesis of benzil monohydrazone.
Troubleshooting Guide
This guide addresses specific issues that may lead to suboptimal results during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
Low yields in the synthesis of this compound can arise from several factors, including incomplete reaction, suboptimal reaction conditions, and side reactions.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Reaction | Optimize Reaction Time and Temperature: Ensure the reaction goes to completion by monitoring its progress using Thin Layer Chromatography (TLC). A common protocol involves heating a solution of benzil in alcohol and slowly adding hydrazine hydrate, followed by a short reflux period.[1] If the reaction is sluggish, a modest increase in reaction time or temperature may be beneficial. |
| Suboptimal Reagent Stoichiometry | Verify Molar Ratios: A 1:1 molar ratio of benzil to hydrazine hydrate is typically employed for the synthesis of the monohydrazone.[1] Using a significant excess of hydrazine hydrate can promote the formation of the dihydrazone (osazone). |
| Poor Reagent Quality | Use High-Purity Reagents: Ensure that the benzil and hydrazine hydrate are of high purity. Impurities in the starting materials can lead to the formation of byproducts and complicate the purification process. |
| Side Reaction: Osazone Formation | Control Hydrazine Addition: The formation of benzil dihydrazone (osazone) is a common side reaction. To minimize this, add the hydrazine hydrate solution slowly to the hot solution of benzil with vigorous stirring.[1] This ensures that the hydrazine reacts to form the monohydrazone before having the opportunity to react further. |
| Product Loss During Workup | Optimize Isolation Technique: this compound is typically isolated by cooling the reaction mixture and collecting the precipitated product by filtration.[1] Ensure the mixture is sufficiently cooled to maximize precipitation. Wash the collected solid with cold ethanol to remove soluble impurities without dissolving a significant amount of the product.[1] |
Q2: I am observing a significant amount of a second product, which I suspect is the dihydrazone (osazone). How can I confirm its identity and prevent its formation?
The formation of benzil dihydrazone is a known side reaction in this synthesis.
Identification and Prevention:
-
Identification: The monohydrazone and dihydrazone will have different physical properties. You can distinguish them based on their melting points and spectroscopic data (e.g., NMR, IR). The melting point of this compound is reported to be around 150-152 °C.[2][3]
-
Prevention:
-
Stoichiometry Control: Carefully control the stoichiometry, using a 1:1 molar ratio of benzil to hydrazine hydrate.[1]
-
Slow Addition of Hydrazine: Add the hydrazine hydrate solution dropwise to the heated benzil solution.[1] This maintains a low concentration of free hydrazine in the reaction mixture, favoring the formation of the monohydrazone.
-
Reaction Time: Avoid unnecessarily long reaction times after the addition of hydrazine is complete, as this may provide more opportunity for the second hydrazone to form. A brief reflux of 5 minutes after the addition is complete is often sufficient.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
With a carefully executed procedure, a "practically quantitative yield" can be achieved.[1]
Q2: What is the typical melting point of pure this compound?
The literature reported melting point for this compound is in the range of 150-152 °C.[2][3] A broad melting point range may indicate the presence of impurities, such as unreacted benzil or the dihydrazone byproduct.
Q3: What are suitable solvents for the recrystallization of this compound?
While the provided protocols often yield a product of sufficient purity after filtration and washing, if recrystallization is necessary, ethanol is a commonly used solvent for similar compounds.
Q4: How can I confirm the structure of my product?
The structure of this compound can be confirmed using standard analytical techniques:
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for N-H stretching, C=N stretching (imine), and C=O stretching (ketone).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The spectra will show characteristic signals for the aromatic protons and carbons, as well as the N-H protons.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the molecular weight of this compound (224.26 g/mol ).[2][4][5]
Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₂N₂O | [2][4][5] |
| Molecular Weight | 224.26 g/mol | [2][4][5] |
| Melting Point | 150-152 °C | [2][3] |
| Appearance | Very slightly yellow crystalline powder | [5] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a procedure reported in Organic Syntheses.[1]
Materials:
-
Benzil (1.0 eq)
-
85% Hydrazine Hydrate in water (1.0 eq)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve benzil in ethanol by heating the mixture.
-
With continuous stirring, slowly add the 85% hydrazine hydrate solution dropwise to the hot benzil solution.
-
Observe the precipitation of the product from the hot solution as the addition of hydrazine hydrate nears completion.
-
After the addition is complete, heat the reaction mixture to reflux for 5 minutes.
-
Cool the flask to 0 °C in an ice bath to ensure complete precipitation of the product.
-
Collect the this compound by vacuum filtration.
-
Wash the filtered solid with two portions of cold ethanol.
-
Dry the product.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Benzil Monohydrazone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzil monohydrazone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction mixture is heated to reflux and maintained for the recommended duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Degradation of reactants. | Use high-purity benzil and fresh hydrazine hydrate. | |
| Incorrect stoichiometry. | Carefully measure the molar equivalents of benzil and hydrazine hydrate. A 1:1 molar ratio is typically optimal for synthesizing the monohydrazone. | |
| Contamination with Benzil Dihydrazone | Excess hydrazine hydrate. | Use a strict 1:1 molar ratio of benzil to hydrazine hydrate. Adding the hydrazine hydrate solution dropwise to the benzil solution can also help control the reaction.[1][2] |
| Prolonged reaction time or excessive heat. | Adhere to the recommended reaction time and temperature to minimize the formation of the dihydrazone. | |
| Product is an Oil or Fails to Crystallize | Presence of impurities. | Purify the crude product by recrystallization. Ethanol is a commonly used and effective solvent.[1] |
| Incorrect solvent for recrystallization. | If ethanol is not effective, consider other polar solvents or a solvent pair. | |
| Colored Impurities in the Final Product | Presence of unreacted benzil (yellow). | Wash the crude product thoroughly with a suitable solvent in which benzil is soluble but the monohydrazone is not. Recrystallization is also effective. |
| Formation of side products. | The use of decolorizing carbon during recrystallization can help remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of this compound?
A1: Ethanol is a widely recommended solvent for the synthesis of this compound.[1] It effectively dissolves benzil at elevated temperatures and allows for the precipitation of the product upon cooling.
Q2: How can I minimize the formation of the side product, benzil dihydrazone?
A2: The formation of benzil dihydrazone is favored by an excess of hydrazine hydrate. To minimize its formation, it is crucial to use a precise 1:1 molar ratio of benzil to hydrazine hydrate.[1][2] Slow, dropwise addition of the hydrazine hydrate solution to a heated solution of benzil is also recommended to maintain control over the reaction.
Q3: My final product has a yellow tint. How can I remove this?
A3: A yellow tint in the final product often indicates the presence of unreacted benzil. This can typically be removed by washing the crude product with a solvent in which benzil is more soluble than the monohydrazone, followed by recrystallization from a suitable solvent like ethanol.
Q4: What is the expected yield for this synthesis?
A4: With an optimized procedure, the yield of this compound can be quite high, often in the range of 85-95%.
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: The identity and purity of the product can be confirmed using several analytical techniques. The melting point of pure this compound is reported to be in the range of 150-152 °C. Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure. Thin Layer Chromatography (TLC) is a useful technique to assess the purity of the product and to monitor the progress of the reaction.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established literature procedures.[1]
Materials:
-
Benzil
-
Hydrazine hydrate (85% solution in water)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzil in ethanol by warming the mixture.
-
Slowly add a stoichiometric amount (1:1 molar ratio) of hydrazine hydrate solution to the warm benzil solution with continuous stirring.
-
Heat the reaction mixture to reflux and maintain for the specified time (typically 30-60 minutes).
-
After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to facilitate the precipitation of the product.
-
Collect the precipitated this compound by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
Recrystallization of this compound
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
If colored impurities are present, you may add a small amount of decolorizing carbon to the hot solution and swirl.
-
If decolorizing carbon was used, hot filter the solution to remove it.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for this compound synthesis.
References
Technical Support Center: Purification of Benzil Monohydrazone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzil monohydrazone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most common and effective method for purifying this compound is recrystallization.[1][2] This technique is ideal for removing unreacted starting materials and side products from the solid crude product.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Ethanol is a widely recommended solvent for the recrystallization of this compound.[2][3] It is effective because this compound has good solubility in hot ethanol and poor solubility at lower temperatures, which allows for good crystal recovery upon cooling. Other solvents that can be considered include methanol and mixtures such as hexane/ethyl acetate.[1][2]
Q3: What are the major impurities I should be aware of during the synthesis and purification of this compound?
A3: The primary impurities to be aware of are:
-
Benzil Dihydrazone: A common side product formed from the reaction of benzil with two equivalents of hydrazine.[6][7]
Q4: How can I assess the purity of my this compound sample?
A4: The purity of your this compound can be assessed by its melting point. Pure this compound has a reported melting point range of 150-152 °C.[8] A broad or depressed melting point range suggests the presence of impurities. Thin-layer chromatography (TLC) can also be used to qualitatively assess purity by comparing the crude and purified samples.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| No crystals form upon cooling the recrystallization solution. | The solution is not saturated; too much solvent was used.[9] | 1. Reheat the solution to boiling. 2. Evaporate some of the solvent to concentrate the solution. 3. Allow the solution to cool again slowly. |
| The solution is supersaturated.[9][10] | 1. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. 2. Add a "seed crystal" of pure this compound to induce crystallization. 3. Cool the solution in an ice bath to further decrease solubility. | |
| An oil forms instead of crystals. | The melting point of the compound is lower than the boiling point of the solvent. | 1. Reheat the solution to dissolve the oil. 2. Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power. 3. Allow the solution to cool very slowly. |
| The compound is significantly impure.[9] | 1. Consider pre-purification by another method, such as column chromatography, if impurities are substantial. | |
| The purified product has a low melting point or a broad melting range. | Impurities are still present in the crystals. | 1. Perform a second recrystallization. 2. Ensure slow cooling during recrystallization to allow for selective crystal growth. 3. Wash the filtered crystals with a small amount of cold recrystallization solvent to remove adhering impurities. |
| The product is colored, but should be colorless or pale yellow. | Colored impurities are present. | 1. During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. 2. Boil the solution with the charcoal for a few minutes. 3. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[11] |
| Low recovery of the purified product. | Too much solvent was used for recrystallization.[12] | 1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 2. Cool the recrystallization mixture in an ice bath to maximize precipitation before filtration. |
| The crystals were washed with too much cold solvent. | 1. Wash the filtered crystals with a minimal amount of ice-cold solvent. |
Quantitative Data Summary
The following table summarizes the melting points of this compound and its common impurities. This data is crucial for assessing the purity of the final product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| This compound | C₁₄H₁₂N₂O | 224.26 | 150 - 152[8] |
| Benzil | C₁₄H₁₀O₂ | 210.23 | 94 - 96[4] |
| Benzil Dihydrazone | C₁₄H₁₄N₄ | 238.29 | ~153 (decomposes)[6] |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol. Heat the mixture on a hot plate with gentle swirling until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
-
Analysis: Determine the melting point of the dried crystals to assess their purity.
Visualizations
Logical Workflow for this compound Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Recrystallization
Caption: Decision-making guide for troubleshooting recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. brainly.com [brainly.com]
- 3. chemistry-solutions.com [chemistry-solutions.com]
- 4. Benzil - Wikipedia [en.wikipedia.org]
- 5. Purifying Benzil - ACS Community [communities.acs.org]
- 6. 4702-78-7 CAS MSDS (BENZIL DIHYDRAZONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. BENZIL DIHYDRAZONE | 4702-78-7 [m.chemicalbook.com]
- 8. This compound|lookchem [lookchem.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Recrystallization [wiredchemist.com]
- 12. chem.libretexts.org [chem.libretexts.org]
stability and storage conditions for benzil monohydrazone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of benzil monohydrazone.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be kept in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[1][2] Storing at room temperature is generally acceptable.[3][4]
Q2: Is this compound sensitive to air or moisture?
A2: While this compound is stable under normal conditions, hydrazone compounds, in general, can be sensitive to moisture, which can catalyze hydrolysis.[2] It is recommended to handle the compound in a dry atmosphere and to tightly reseal the container after use to prevent moisture absorption.
Q3: How stable is this compound in solution?
A3: The stability of this compound in solution is highly dependent on the pH, solvent, and temperature. Hydrazones are known to be susceptible to hydrolysis, particularly in acidic conditions, which would lead to the cleavage of the hydrazone bond to form benzil and hydrazine. It is expected to be more stable at neutral pH.
Q4: What are the potential degradation products of this compound?
A4: The primary degradation pathway for this compound is likely hydrolysis, which would yield benzil and hydrazine. Under oxidative conditions, other degradation products could be formed. Thermal decomposition may also occur at elevated temperatures.
Q5: Are there any known incompatibilities for this compound?
A5: this compound should not be stored with strong oxidizing agents.[2] Contact with incompatible materials can lead to decomposition.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of solid material (yellowing) | Exposure to light or air (oxidation) | Store in an amber vial or a light-blocking container in a desiccator or under an inert atmosphere. |
| Clumping or change in texture of solid | Moisture absorption | Dry the material under vacuum at a low temperature. Ensure the container is tightly sealed and stored in a dry environment. |
| Unexpected peaks in analytical analysis (e.g., HPLC, NMR) of a freshly prepared solution | Degradation upon dissolution (hydrolysis) | Prepare solutions fresh before use. Use a neutral, aprotic solvent if possible. If an aqueous buffer is required, use a neutral pH and analyze promptly. |
| Low yield or incomplete reaction when using this compound as a starting material | Degradation of the starting material | Verify the purity of the this compound before use. If degradation is suspected, purify the material by recrystallization. Ensure reaction conditions are compatible with the stability of the hydrazone moiety (e.g., avoid strong acids). |
Stability and Storage Conditions Summary
| Parameter | Condition | Recommendation | Supporting Evidence |
| Physical Form | Solid | Store as a solid for maximum stability. | General chemical stability principles. |
| Temperature | Room Temperature | Store in a cool, dry place.[1][2] | Manufacturer and supplier recommendations.[3][4] |
| Light | Photosensitive | Protect from light by using an amber vial or storing in the dark. | General photosensitivity of organic compounds. |
| Moisture | Sensitive | Store in a desiccator or a tightly sealed container in a dry environment. | Hydrazones are susceptible to hydrolysis. |
| pH (in solution) | pH dependent | Maintain a neutral pH for solutions to minimize hydrolysis. Avoid acidic conditions. | General stability of hydrazones in aqueous media. |
| Incompatibilities | Chemical Reactivity | Avoid contact with strong oxidizing agents.[2] | Safety Data Sheet information.[2] |
Experimental Protocols
General Protocol for Assessing the Hydrolytic Stability of this compound using HPLC
This protocol outlines a general method for determining the stability of this compound in aqueous solutions at different pH values.
1. Materials:
- This compound
- HPLC grade acetonitrile (ACN)
- HPLC grade water
- Phosphate buffer (for pH 7)
- Acetate buffer (for pH 4-5)
- Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
- pH meter
- Volumetric flasks and pipettes
2. Procedure:
- Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
- Working Solution Preparation:
- Prepare a series of aqueous buffer solutions at various pH values (e.g., 2, 4, 7, 9, 12).
- In separate volumetric flasks, add a small aliquot of the stock solution and dilute with the respective buffer to a final concentration (e.g., 10 µg/mL).
- Incubation: Incubate the working solutions at a constant temperature (e.g., 25°C or 37°C).
- Time-Point Analysis:
- At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
- Immediately inject the sample into the HPLC system.
- HPLC Analysis:
- Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to achieve good separation of the parent compound and any degradation products.
- Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
- Data Analysis:
- Measure the peak area of the this compound at each time point.
- Plot the percentage of remaining this compound against time for each pH condition to determine the degradation kinetics.
Visualizations
Caption: Troubleshooting workflow for common issues with this compound.
References
Technical Support Center: Synthesis of Benzil Monohydrazone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzil monohydrazone. Our aim is to help you navigate potential challenges and minimize side reactions to achieve a higher yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
The most prevalent side products are benzil dihydrazone and the corresponding benzil azine. The formation of these impurities is primarily influenced by the stoichiometry of the reactants and the reaction conditions.
Q2: How can I minimize the formation of benzil dihydrazone?
To reduce the formation of benzil dihydrazone, it is crucial to control the molar ratio of benzil to hydrazine. Using a stoichiometric equivalent or a slight deficit of hydrazine hydrate relative to benzil will favor the formation of the monohydrazone.[1] Adding the hydrazine hydrate solution dropwise to a solution of benzil can also help maintain a low concentration of hydrazine, further minimizing the formation of the dihydrazone.[2]
Q3: What reaction conditions favor the formation of this compound over side products?
Lower reaction temperatures and shorter reaction times generally favor the formation of the monohydrazone. Conducting the reaction at room temperature or slightly below can help control the reactivity and prevent the further reaction of the initially formed monohydrazone with another molecule of hydrazine.[3]
Q4: I obtained a mixture of products. How can I purify the this compound?
Recrystallization is a common and effective method for purifying this compound.[4] Ethanol is a frequently used solvent for this purpose.[2][4] If recrystallization does not yield a product of sufficient purity, column chromatography can be employed as an alternative purification technique.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | - Formation of benzil dihydrazone: Excess hydrazine in the reaction mixture. | Carefully control the stoichiometry, using a 1:1 molar ratio of benzil to hydrazine hydrate.[2] Consider adding the hydrazine solution slowly to the benzil solution. |
| - Formation of benzil azine: Reaction of the hydrazone with remaining benzil or self-condensation. | Optimize reaction time and temperature to isolate the monohydrazone before it can react further. | |
| - Incomplete reaction: Insufficient reaction time or low temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a slight increase in temperature or extended reaction time may be necessary. | |
| Product is difficult to crystallize | - Presence of impurities: Contamination with dihydrazone or other side products can inhibit crystallization. | Attempt to purify a small sample by column chromatography to obtain a seed crystal. Ensure the recrystallization solvent is appropriate and used in the minimum required volume. |
| Unexpected peaks in NMR or IR spectra | - Presence of benzil dihydrazone: Look for the absence of a carbonyl (C=O) stretch in the IR spectrum (around 1650-1700 cm⁻¹) and additional N-H proton signals in the ¹H NMR spectrum. | Review the reaction stoichiometry and conditions to minimize dihydrazone formation. Purify the product using recrystallization or chromatography.[4] |
| - Presence of benzil azine: The azine (C=N-N=C) linkage will have a characteristic signal in the ¹³C NMR and may show the absence of N-H protons in the ¹H NMR spectrum. | This side product is more likely under harsher conditions. Use milder reaction conditions (lower temperature, shorter time). | |
| Yellow discoloration of the product | - Residual unreacted benzil: Benzil is a yellow solid. | Ensure the reaction has gone to completion. Wash the crude product with a cold solvent in which benzil is sparingly soluble but the monohydrazone is not. Recrystallization should also remove residual benzil.[5] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established procedures and aims to maximize the yield of the monohydrazone.[2][3]
Materials:
-
Benzil
-
Hydrazine hydrate (85% solution in water)
-
Ethanol
-
Erlenmeyer flask
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve benzil (1 equivalent) in warm ethanol in an Erlenmeyer flask.
-
Cool the solution in an ice bath until a fine suspension of benzil particles forms.
-
Slowly, with stirring, add a solution of 85% hydrazine hydrate (1 equivalent) in ethanol dropwise to the benzil suspension.
-
Continue stirring the mixture in the ice bath for a specified time (e.g., 2 hours).[3]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, collect the precipitated product by suction filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted benzil and other soluble impurities.[2]
-
Dry the product in a desiccator.
-
Recrystallize the crude product from ethanol if further purification is required.
Synthesis of Benzil Dihydrazone (for comparison and characterization)
This protocol is designed for the synthesis of the dihydrazone side product.[1]
Materials:
-
Benzil
-
Hydrazine hydrate (excess)
-
n-Propyl alcohol or ethylene glycol[1]
-
Reflux condenser
-
Heating mantle
Procedure:
-
Dissolve benzil (1 equivalent) in n-propyl alcohol or ethylene glycol in a round-bottom flask equipped with a reflux condenser.[1]
-
Add an excess of hydrazine hydrate (at least 2.6 equivalents) to the solution.[1]
-
Heat the mixture to reflux and maintain reflux for an extended period (e.g., 3-60 hours, depending on the solvent and scale).[1]
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the precipitated benzil dihydrazone by suction filtration.
-
Wash the crystals with cold, absolute ethanol.
-
Dry the product thoroughly.
Reaction Pathway and Side Reactions
The following diagram illustrates the reaction pathway for the formation of this compound and the competing side reactions leading to the formation of benzil dihydrazone and benzil azine.
Caption: Reaction scheme for the formation of this compound and potential side products.
References
Technical Support Center: Optimizing Reaction Conditions for Benzil Monohydrazone Derivatives
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzil monohydrazone derivatives.
Troubleshooting Guide & FAQs
This section addresses specific issues users might encounter during their experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of this compound
Question: My final yield of the desired this compound is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields are a common issue and can stem from several factors. Consider the following:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material, benzil. The reaction time can be extended if necessary. Some procedures suggest refluxing for a specific duration to maximize the yield.[1]
-
-
Suboptimal Reagent Ratio: An incorrect molar ratio of benzil to hydrazine can limit the formation of the monohydrazone and favor the formation of the dihydrazone or leave unreacted benzil.
-
Choice of Hydrazine Source: Different hydrazine sources can affect the outcome.
-
Reaction Temperature: The temperature can significantly impact the reaction rate and selectivity.
-
Losses During Workup and Purification: Significant product loss can occur during filtration and washing steps.
Issue 2: Formation of Benzil Dihydrazone as a Major Byproduct
Question: My product is contaminated with a significant amount of benzil dihydrazone. How can I prevent its formation?
Answer: The formation of benzil dihydrazone is a common side reaction. The key to preventing it is controlling the stoichiometry.
-
Cause: Using a large excess of hydrazine hydrate or allowing the reaction to proceed for too long can lead to the reaction of a second hydrazine molecule with the remaining carbonyl group of the this compound.[3]
-
Solution:
-
Control Stoichiometry: Use a molar ratio of benzil to hydrazine hydrate that is close to 1:1. Carefully and slowly add the hydrazine hydrate to the solution of benzil.[2]
-
Monitor the Reaction: The monohydrazone often begins to separate from the hot solution during the addition of hydrazine.[2] This can be a visual cue to avoid adding a large excess. Use TLC to monitor the disappearance of benzil and the appearance of the monohydrazone, stopping the reaction once the benzil is consumed.
-
Issue 3: The Product is Oily or Fails to Crystallize
Question: After the reaction, my product separates as an oil instead of a solid, or it won't crystallize from the solution. What should I do?
Answer: Oiling out or failure to crystallize often points to issues with impurities or the crystallization conditions.
-
Potential Causes:
-
Impurities: The presence of unreacted starting materials, dihydrazone, or other byproducts can inhibit crystallization.
-
Supersaturation Not Reached: The product may be too soluble in the chosen solvent system, even at low temperatures.
-
Rapid Cooling: Cooling the reaction mixture too quickly can sometimes lead to the formation of an oil rather than crystals.
-
-
Solutions:
-
Purification: If impurities are suspected, attempt to purify a small sample. Column chromatography can be effective for separating benzil, benzoin (a potential starting material impurity), and the hydrazone derivatives.[4]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Seeding the solution with a tiny crystal of the pure product, if available, can also induce crystallization.
-
Solvent Adjustment: If the product is too soluble, you can try to reduce the solvent volume by careful evaporation. Alternatively, you can add a co-solvent in which the product is less soluble (an anti-solvent) dropwise until turbidity is observed, then allow it to stand.
-
Slow Cooling: Allow the hot reaction mixture to cool slowly to room temperature before placing it in an ice bath.
-
Issue 4: Unexpected Color Changes During the Reaction
Question: I observed an unusual color during my reaction that is not described in the protocol. What could this indicate?
Answer: While the reaction of benzil with hydrazine typically results in a yellow solution from which the product precipitates, other colors could indicate side reactions or impurities.
-
Potential Causes:
-
Impure Starting Materials: Impurities in the benzil (such as benzoin) or the solvent can lead to colored byproducts.
-
Oxidation/Decomposition: At high temperatures or in the presence of air, some hydrazone derivatives can be susceptible to oxidation or decomposition, which may cause color changes.
-
Contamination: Contaminants from unclean glassware can sometimes catalyze side reactions.[5]
-
-
Solutions:
-
Verify Reagent Purity: Ensure your benzil and solvents are of high purity. Benzil can be recrystallized from ethanol if needed.
-
Inert Atmosphere: If sensitivity to oxidation is suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial, although often not required for this specific synthesis.
-
Thoroughly Clean Glassware: Always use clean and dry glassware to avoid introducing contaminants.
-
Data Presentation: Reaction Condition Comparison
The following tables summarize different reported conditions for the synthesis of this compound, allowing for easy comparison.
Table 1: Synthesis of this compound
| Reagents (Benzil:Hydrazine Source) | Solvent | Temperature | Time | Yield | Reference |
| Benzil : Hydrazine Hydrate (85%) (1:1) | Ethanol | Hot solution, then reflux 5 min | Not specified | ~100% | [2] |
| Benzil : Hydrazine Sulfate/Sodium Acetate | Methanol/Water | 60°C, then reflux 30 min | 35 min | 94% | [1] |
| Benzil : Hydrazine Hydrate | Ethanol | 25°C | 2 h | 95% | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Hydrazine Hydrate
This protocol is adapted from a procedure reported in Organic Syntheses.[2]
Materials:
-
Benzil (158 g, 0.75 mole)
-
Ethanol (300 ml)
-
85% Hydrazine Hydrate in water (45 g, 0.75 mole)
Procedure:
-
In a suitable flask, dissolve benzil in hot ethanol with stirring.
-
Slowly add the 85% hydrazine hydrate dropwise to the hot benzil solution.
-
The this compound product will begin to precipitate from the hot solution after about three-fourths of the hydrazine hydrate has been added.
-
After the addition is complete, heat the mixture under reflux for 5 minutes.
-
Cool the flask to 0°C in an ice bath to ensure maximum precipitation.
-
Collect the solid product by suction filtration.
-
Wash the filtered crystals twice with 100-ml portions of cold ethanol.
-
Dry the product. A nearly quantitative yield is expected.
Protocol 2: Synthesis of this compound using Hydrazine Sulfate
This protocol is adapted from a procedure reported in Organic Syntheses.[1]
Materials:
-
Hydrazine Sulfate (52 g, 0.4 mole)
-
Sodium Acetate (110 g, 0.8 mole)
-
Water (250 g)
-
Methanol (225 ml)
-
Benzil (50 g, 0.24 mole)
-
Methanol (75 ml)
Procedure:
-
Prepare the hydrazine solution: In a flask, combine hydrazine sulfate, sodium acetate, and water. Boil the mixture for five minutes.
-
Cool the mixture to approximately 50°C and add 225 ml of methanol.
-
Filter off the precipitated sodium sulfate and wash it with a small amount of alcohol.
-
Prepare the benzil solution: In a separate flask, dissolve benzil in 75 ml of hot methanol.
-
Heat the hydrazine solution to 60°C and add it to the hot benzil solution. The this compound should precipitate almost immediately.
-
To improve the yield, heat the mixture under reflux for 30 minutes.
-
Cool the solution and collect the hydrazone product by filtration.
-
Wash the product with a small amount of ether to remove any yellow color from unreacted benzil. The expected yield is approximately 94%.[1]
Visualizations
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// Edges start -> dissolve; dissolve -> add_hydrazine; add_hydrazine -> reflux; reflux -> cool; cool -> filtrate; filtrate -> wash; wash -> dry; dry -> characterize; characterize -> end; } DOT Caption: General experimental workflow for this compound synthesis.
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// Edges low_yield -> cause1 [label="Check"]; low_yield -> cause2 [label="Check"]; low_yield -> cause3 [label="Check"]; low_yield -> cause4 [label="Check"];
cause1 -> sol1 [label="Solution"]; cause2 -> sol2 [label="Solution"]; cause3 -> sol3 [label="Solution"]; cause4 -> sol4 [label="Solution"]; } DOT Caption: Troubleshooting logic for addressing low product yield.
References
Benzil Monohydrazone Crystallization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the crystallization of benzil monohydrazone.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the crystallization of this compound and offers systematic approaches to resolving them.
Q1: My reaction to synthesize this compound is complete, but no crystals have formed upon cooling. What should I do?
A1: The absence of crystal formation, even after the solution has cooled, typically points to issues with supersaturation or nucleation. Here are several steps to troubleshoot this problem:
-
Induce Nucleation: Crystal growth requires a starting point (a nucleus). If spontaneous nucleation doesn't occur, you can try the following:
-
Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small crystal of pure this compound from a previous successful batch, add it to the solution. This "seed" crystal will provide a template for further crystal growth.
-
-
Increase Concentration: Your solution might be too dilute. You can increase the concentration by slowly evaporating some of the solvent. Heat the solution gently to remove a portion of the solvent and then allow it to cool again.[1]
-
Slow Cooling: Rapid cooling can sometimes inhibit crystallization. If you cooled the solution quickly in an ice bath, allow it to warm to room temperature and then cool down more slowly. Insulating the flask can help achieve a more gradual temperature decrease.[2]
Q2: Instead of crystals, an oily substance has separated from the solution. How can I fix this "oiling out"?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[3] This is often because the solute is highly supersaturated or the temperature is above the melting point of the solute in the impure state. To address this:
-
Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to decrease the supersaturation. Allow the solution to cool slowly.[1]
-
Change the Solvent System: If the problem persists, the chosen solvent may not be ideal. Ethanol is a common solvent for the crystallization of related compounds like benzil.[4][5] You might need to try a different solvent or a co-solvent system. For instance, you could dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes slightly cloudy, then heat to clarify and cool slowly.
-
Control Cooling Rate: Very rapid cooling can promote oiling out.[6] Ensure the solution cools gradually to allow time for the molecules to arrange into a crystal lattice.
Q3: The yield of my this compound crystals is very low. How can I improve it?
A3: A low yield (e.g., less than 20%) can be frustrating. Several factors could be responsible:
-
Excess Solvent: Using too much solvent is a common cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor.[1] You can try to recover more product by evaporating some of the solvent from the filtrate and cooling it again to obtain a second crop of crystals.[1]
-
Incomplete Reaction: Ensure the initial synthesis of this compound went to completion. Refer to the reaction time and temperature in the experimental protocol.
-
Premature Crystallization during Hot Filtration: If you performed a hot filtration to remove impurities, some product might have crystallized on the filter paper or in the funnel. To prevent this, ensure the filtration apparatus is pre-heated and use a minimal amount of hot solvent for rinsing.
Q4: The crystals I obtained are discolored or appear impure. How can I purify them?
A4: Discolored crystals suggest the presence of impurities. Recrystallization is the standard method for purification.
-
Perform Recrystallization: Dissolve the impure crystals in a minimal amount of hot solvent. If colored impurities are present that are known to be adsorbed by charcoal, you can add a small amount of activated charcoal to the hot solution. Caution: Adding too much charcoal can reduce your yield by adsorbing your product.[1]
-
Hot Filtration: After adding charcoal (if used), perform a hot filtration to remove it and any other insoluble impurities.
-
Slow Crystallization: Allow the hot, clear filtrate to cool slowly to form pure crystals. The impurities will ideally remain in the mother liquor.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a procedure in Organic Syntheses.[7]
-
Dissolve Benzil: In a suitable flask, dissolve benzil (0.75 mole) in hot ethanol (300 ml) with stirring.
-
Add Hydrazine Hydrate: Slowly add 85% hydrazine hydrate (0.75 mole) dropwise to the hot benzil solution. The product may begin to precipitate during this addition.[7]
-
Reflux: After the addition is complete, heat the solution under reflux for 5 minutes.[7]
-
Cooling and Crystallization: Cool the flask to 0°C to maximize crystal formation.[7]
-
Isolation: Filter the crystals using suction filtration and wash them twice with 100 ml portions of cold ethanol.[7]
-
Drying: Allow the crystals to air dry on the filter.
Quantitative Data Summary
The following table provides key quantitative data for the synthesis and crystallization of this compound based on the provided protocol.
| Parameter | Value | Unit | Notes |
| Benzil | 0.75 | mole | Starting material |
| 85% Hydrazine Hydrate | 0.75 | mole | Reagent |
| Ethanol (solvent) | 300 | ml | For a 0.75 mole scale reaction |
| Reflux Time | 5 | minutes | After complete addition of hydrazine hydrate[7] |
| Cooling Temperature | 0 | °C | For crystallization[7] |
| Washing Solvent | Cold Ethanol | Two portions of 100 ml each[7] | |
| Melting Point | 150-152 | °C | Literature value for pure this compound[8] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the crystallization of this compound.
References
Technical Support Center: Benzil Hydrazone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis of benzil monohydrazone, with a focus on preventing the formation of the undesired benzil dihydrazone byproduct.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of benzil dihydrazone formation when this compound is the target product?
A1: The most common cause is an excess of hydrazine hydrate in the reaction mixture. Benzil has two carbonyl groups, both of which can react with hydrazine. To selectively form the monohydrazone, the stoichiometry of hydrazine hydrate should be carefully controlled.
Q2: How can I control the stoichiometry to favor the formation of this compound?
A2: It is crucial to use an equimolar amount or slightly less of hydrazine hydrate relative to benzil. A common method involves slowly adding a solution of hydrazine hydrate to a solution of benzil, which helps to maintain a low concentration of hydrazine and minimize the formation of the dihydrazone.[1]
Q3: What is the role of temperature in this reaction?
A3: Temperature control is important for selectivity. The formation of this compound is typically carried out at room temperature or with gentle heating.[2] Higher temperatures and prolonged heating can promote the formation of the dihydrazone.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside standards of benzil, this compound, and benzil dihydrazone (if available), you can observe the consumption of the starting material and the formation of the desired product and any byproducts.
Q5: What is the best way to purify the crude product to remove any dihydrazone impurity?
A5: Recrystallization is the most common and effective method for purifying this compound.[3] A suitable solvent system, such as ethanol, can be used. The monohydrazone and dihydrazone may have different solubilities, allowing for their separation. If recrystallization is insufficient, column chromatography can be employed.[3]
Troubleshooting Guide
Issue 1: The reaction yielded primarily benzil dihydrazone.
-
Question: I followed a protocol for this compound, but my characterization (e.g., melting point, NMR) indicates I've synthesized benzil dihydrazone. What went wrong?
-
Answer:
-
Probable Cause 1: Excess Hydrazine. The most likely reason is the use of an excess molar ratio of hydrazine hydrate. Even a small excess can lead to the formation of the dihydrazone.
-
Solution: Carefully recalculate the molar equivalents of your reactants. Ensure you are using a 1:1 or slightly less than 1:1 molar ratio of hydrazine hydrate to benzil. Consider adding the hydrazine hydrate solution dropwise to the benzil solution to maintain a low localized concentration of hydrazine.
-
Probable Cause 2: High Reaction Temperature or Prolonged Reaction Time. Extended heating or high temperatures can drive the reaction towards the thermodynamically more stable dihydrazone.
-
Solution: Reduce the reaction temperature and shorten the reaction time. Monitor the reaction closely using TLC to stop it once the benzil has been consumed and before significant dihydrazone formation occurs. A reaction at 25°C for 2 hours has been reported to give a high yield of the monohydrazone.[2]
-
Issue 2: The product is a mixture of this compound and unreacted benzil.
-
Question: My TLC analysis shows both the desired monohydrazone and a significant amount of starting material (benzil). How can I improve the conversion?
-
Answer:
-
Probable Cause 1: Insufficient Hydrazine or Short Reaction Time. You may not have used enough hydrazine to react with all the benzil, or the reaction was not allowed to proceed to completion.
-
Solution: While avoiding a large excess, ensure you are using at least one full equivalent of hydrazine hydrate. You can also try slightly increasing the reaction time while carefully monitoring with TLC.
-
Probable Cause 2: Poor Reagent Purity. The purity of your starting materials, especially the hydrazine hydrate, is important.[3]
-
Solution: Use high-purity or freshly distilled reagents.
-
Issue 3: The product precipitates out of solution too quickly.
-
Question: As soon as I started adding the hydrazine hydrate, a solid precipitated, and the reaction seemed to stop. Is this normal?
-
Answer:
-
Probable Cause: this compound can sometimes precipitate from the reaction mixture, especially if the solution is close to saturation.[4]
-
Solution: Ensure your benzil is fully dissolved in a sufficient volume of warm solvent before adding the hydrazine hydrate.[1] Vigorous stirring is also important to maintain a homogenous reaction mixture. If the product precipitates, it may be necessary to continue stirring the suspension for the recommended reaction time to ensure the reaction goes to completion.
-
Quantitative Data Summary
The table below summarizes the reaction conditions that favor the formation of this compound over benzil dihydrazone.
| Parameter | This compound | Benzil Dihydrazone | Rationale |
| Molar Ratio (Benzil:Hydrazine Hydrate) | 1 : ≤1 | 1 : >2 | Stoichiometric control is key to preventing the second reaction. |
| Temperature | Room Temperature (25°C) to gentle warming | Reflux | Higher temperatures provide the activation energy for the second hydrazone formation. |
| Reaction Time | 5 minutes to a few hours[1][2] | Several hours (e.g., 3-60 hours)[4] | Shorter reaction times limit the opportunity for the second carbonyl group to react. |
| Addition of Hydrazine | Slow, dropwise addition | Can be added in one portion | Slow addition maintains a low concentration of hydrazine, favoring mono-substitution. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is designed to favor the formation of this compound and prevent the formation of the dihydrazone.
Materials:
-
Benzil
-
85% Hydrazine hydrate solution
-
Ethanol
-
Round-bottomed flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottomed flask, dissolve benzil (1.0 eq) in warm ethanol.[1]
-
Reagent Addition: While stirring the benzil solution, slowly add 85% hydrazine hydrate (1.0 eq) dropwise.[1]
-
Reaction: Continue stirring the mixture. The product may begin to separate from the hot solution.[1] After the addition is complete, you can heat the solution under reflux for a short period (e.g., 5 minutes) to ensure the reaction goes to completion.[1]
-
Isolation: Cool the flask to 0°C in an ice bath to maximize precipitation of the product.[1]
-
Filtration and Washing: Filter the precipitated this compound and wash it with cold ethanol to remove any unreacted starting materials and soluble impurities.[1]
-
Purification: The crude product can be recrystallized from a suitable solvent like ethanol to achieve high purity.
Visualizations
Caption: Troubleshooting workflow for benzil hydrazone synthesis.
Caption: Competing reaction pathways in benzil hydrazone synthesis.
References
Technical Support Center: Scale-Up Synthesis of Benzil Monohydrazone
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of benzil monohydrazone. It addresses common issues through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns during the scale-up of this compound synthesis revolve around the use of hydrazine and the exothermic nature of the reaction. Hydrazine is a toxic and potentially explosive substance that requires careful handling in a well-ventilated area, away from heat and ignition sources. The reaction between benzil and hydrazine is exothermic, meaning it releases heat. On a larger scale, this heat can accumulate, leading to a rapid increase in temperature and pressure, potentially causing a runaway reaction. Therefore, robust temperature control and an adequate cooling system are critical.
Q2: What is the main side product to expect, and how can its formation be minimized during scale-up?
A2: The principal side product is benzil dihydrazone. Its formation is favored by an excess of hydrazine. To minimize its formation during scale-up, it is crucial to maintain a strict 1:1 molar ratio of benzil to hydrazine. The slow, controlled addition of hydrazine to the benzil solution is a key strategy to prevent localized excess of hydrazine.
Q3: Which solvents are recommended for the synthesis and purification of this compound on a larger scale?
A3: Ethanol is a commonly used solvent for the synthesis due to the good solubility of benzil at elevated temperatures and the lower solubility of the this compound product at room temperature, which facilitates its precipitation. For purification by crystallization, ethanol is also a suitable choice. Other potential solvents for crystallization include methanol, acetone, and ethyl acetate. The choice of solvent may depend on the specific impurity profile and desired crystal morphology.
Q4: How can I monitor the progress of the reaction during a large-scale synthesis?
A4: Several analytical techniques can be employed to monitor the reaction progress. Thin Layer Chromatography (TLC) is a simple and rapid method to qualitatively track the disappearance of the starting material (benzil) and the appearance of the product (this compound). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the concentration of reactants and products over time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Ensure the reaction is heated for a sufficient duration. Monitor the reaction by TLC or HPLC until the benzil is consumed. |
| Formation of benzil dihydrazone. | Maintain a strict 1:1 molar ratio of benzil to hydrazine. Add the hydrazine solution slowly and with efficient stirring to avoid localized high concentrations. | |
| Product loss during workup and purification. | Optimize the crystallization procedure. Ensure the solution is sufficiently cooled to maximize product precipitation. Wash the collected crystals with a minimal amount of cold solvent to reduce dissolution. | |
| Product is Contaminated with Benzil Dihydrazone | Excess hydrazine was used. | Carefully control the stoichiometry of the reactants. |
| Inefficient mixing on a larger scale. | Ensure the reactor is equipped with an appropriate stirrer that provides good agitation to maintain a homogeneous reaction mixture. | |
| The product can be purified by recrystallization from a suitable solvent like ethanol. The dihydrazone is typically less soluble and may precipitate out first from a hot solution upon cooling, or remain in the mother liquor depending on the solvent system. | ||
| Difficulty in Filtering the Product | Very fine particles are formed. | Control the cooling rate during crystallization. A slower cooling rate generally leads to the formation of larger, more easily filterable crystals. |
| Discoloration of the Final Product | Presence of impurities or degradation products. | Purify the product by recrystallization. Activated carbon treatment of the solution before crystallization can sometimes help in removing colored impurities. |
Experimental Protocols
Scale-Up Synthesis of this compound
Materials:
-
Benzil
-
Hydrazine hydrate (85% solution in water)
-
Ethanol
Procedure:
-
In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a controlled addition funnel, charge the benzil and ethanol.
-
Heat the mixture with stirring until the benzil is completely dissolved.
-
Slowly add the hydrazine hydrate solution to the hot benzil solution over a period of time, maintaining good agitation. The rate of addition should be controlled to manage the exotherm.
-
After the addition is complete, heat the reaction mixture at reflux for a specified time to ensure the reaction goes to completion. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to maximize the precipitation of the product.
-
Collect the precipitated this compound by filtration.
-
Wash the filter cake with a small amount of cold ethanol to remove residual soluble impurities.
-
Dry the product under vacuum at a suitable temperature.
Purification by Crystallization
-
Transfer the crude this compound to a clean reactor.
-
Add a suitable solvent (e.g., ethanol) and heat the mixture to reflux with stirring until the solid is completely dissolved.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the solution to cool down slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize the yield of crystals.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the purified this compound under vacuum.
Data Presentation
Table 1: Reactant Quantities for Different Synthesis Scales
| Scale | Benzil (g) | Hydrazine Hydrate (85%) (g) | Ethanol (mL) |
| Lab Scale | 158 | 45 | 300 |
| Pilot Scale (Example) | 1580 | 450 | 3000 |
| Production Scale (Example) | 15800 | 4500 | 30000 |
Note: These are example quantities and should be optimized based on specific process development studies.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
Technical Support Center: Benzil Monohydrazone Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzil monohydrazone. This guide addresses common impurities and their removal to ensure the desired product quality for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The most common impurities encountered during the synthesis of this compound are:
-
Unreacted Benzil: Due to an incomplete reaction, the starting material, benzil, can remain in the final product. Benzil is a yellow solid, and its presence can impart a yellowish color to the this compound.
-
Benzil Dihydrazone: This side-product can form if an excess of hydrazine hydrate is used or if the reaction is allowed to proceed for an extended period. Controlling the stoichiometry of the reactants is crucial to minimize its formation.[1]
Q2: How can I monitor the progress of the reaction to minimize impurities?
Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction progress.[2] By spotting the reaction mixture alongside the starting material (benzil) on a TLC plate, you can observe the consumption of benzil and the formation of the this compound product. The reaction is considered complete when the benzil spot is no longer visible.
Q3: What is the recommended method for purifying crude this compound?
Recrystallization is the most common and effective method for purifying this compound.[3] Ethanol and methanol are frequently used as recrystallization solvents.[4][5] The principle of recrystallization relies on the difference in solubility of the desired compound and the impurities in a given solvent at different temperatures.
Q4: My purified this compound is still slightly yellow. What could be the cause?
A persistent yellow color in the purified product likely indicates the presence of residual unreacted benzil. One purification protocol suggests washing the crude product with a small amount of cold ether to help remove this yellow impurity.[4] If the yellow color persists after recrystallization, a second recrystallization or purification by column chromatography may be necessary.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Monitor the reaction using TLC to ensure all the benzil has been consumed. If the reaction has stalled, gentle heating may be required. |
| Product loss during workup. | Ensure complete precipitation of the product from the reaction mixture by cooling it in an ice bath. When filtering, wash the collected solid with a minimal amount of cold solvent to avoid dissolving the product. | |
| Product is Contaminated with Unreacted Benzil (Yellowish Appearance) | Insufficient amount of hydrazine hydrate used. | Ensure the correct stoichiometric ratio of benzil to hydrazine hydrate is used. |
| Incomplete reaction. | Allow the reaction to proceed for the recommended time, monitoring by TLC. | |
| Inefficient purification. | Perform a recrystallization from hot ethanol or methanol. For persistent yellow color, an additional wash with cold ether or a second recrystallization may be necessary.[4] | |
| Product is Contaminated with Benzil Dihydrazone | Excess hydrazine hydrate was used. | Carefully control the stoichiometry of the reactants. Use a 1:1 molar ratio of benzil to hydrazine hydrate for the synthesis of the monohydrazone. |
| Prolonged reaction time. | Monitor the reaction by TLC and stop it once the benzil has been consumed to avoid further reaction to the dihydrazone. | |
| Difficulty in Inducing Crystallization During Recrystallization | The solution is not saturated. | If too much solvent was added during dissolution, evaporate some of the solvent to concentrate the solution. |
| The solution cooled too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals. | |
| Presence of significant impurities. | If the product "oils out" instead of crystallizing, it may be due to a high level of impurities. Try adding a seed crystal of pure this compound or scratching the inside of the flask with a glass rod to induce crystallization. If this fails, purification by column chromatography may be required. |
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis and properties of this compound and its common impurities.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Synthesis Yield (%) | Purity |
| Benzil | 210.23 | 94-96 | N/A | >98% (Commercial) |
| This compound | 224.26 | 150-152 | ~95 | >95% (Commercial)[6] |
| Benzil Dihydrazone | 238.29 | 150-151.5 | 83-89 | N/A |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established literature procedures.[3]
Materials:
-
Benzil
-
Hydrazine hydrate (85% solution in water)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve benzil in a minimum amount of hot ethanol with stirring.
-
Slowly add a stoichiometric amount (1:1 molar ratio) of 85% hydrazine hydrate solution to the hot benzil solution.
-
The this compound product will start to precipitate from the hot solution.
-
After the addition is complete, heat the mixture at reflux for a short period (e.g., 5 minutes) to ensure the reaction goes to completion.
-
Cool the flask to room temperature and then in an ice bath to maximize the precipitation of the product.
-
Collect the crude this compound by vacuum filtration.
-
Wash the collected solid with two portions of cold ethanol.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (or Methanol)
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a small amount of ethanol and heat the mixture to boiling while stirring.
-
Continue adding small portions of hot ethanol until the solid has just dissolved. Avoid adding an excess of solvent to ensure a good recovery yield.
-
If the solution is colored due to impurities, you can perform a hot filtration to remove any insoluble materials.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place the flask in an ice bath to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified this compound crystals.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for common impurities in this compound.
References
Validation & Comparative
Validating the Molecular Structure of Benzil Monohydrazone: A Comparative Guide to Spectroscopic and Crystallographic Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of methodologies for validating the structure of benzil monohydrazone, contrasting the definitive data from single-crystal X-ray crystallography with evidence from common spectroscopic techniques.
At a Glance: Comparing Structural Validation Techniques
The following table summarizes the quantitative and qualitative data obtained from X-ray crystallography (using a representative benzil-hydrazone derivative as a proxy) and the key spectroscopic methods used for the characterization of this compound.
| Parameter | X-ray Crystallography (Representative Benzil-Hydrazone Derivative) | NMR Spectroscopy (¹H & ¹³C) | FTIR Spectroscopy | Mass Spectrometry |
| Information Yield | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing information.[2][8] | Chemical environment of protons and carbons, connectivity through coupling, stereochemistry.[9][10] | Presence of specific functional groups (e.g., C=O, N-H, C=N).[11][12] | Molecular weight, elemental composition.[4][7] |
| Sample Phase | Solid (single crystal) | Solution | Solid or Liquid | Gas (ionized) |
| Key Data Points | Unit cell dimensions, space group, atomic positions, thermal ellipsoids.[8] | Chemical shifts (ppm), coupling constants (Hz), integration values.[6][10] | Absorption band frequencies (cm⁻¹).[4] | Mass-to-charge ratio (m/z).[7] |
| Structural Confirmation | Definitive and unambiguous | High confidence, but can be ambiguous for complex stereoisomers | Confirmatory for functional groups, not definitive for overall structure | Confirms molecular formula, but not connectivity |
In-Depth Methodologies
Single-Crystal X-ray Crystallography
X-ray crystallography provides the most definitive evidence of a molecule's structure by mapping electron density from the diffraction of X-rays by a single crystal.[13][14]
Experimental Protocol:
-
Crystal Growth: High-quality single crystals of the compound are grown. A common method is the slow evaporation of a saturated solution.[15][16][17] The choice of solvent is critical to obtaining crystals suitable for diffraction (typically >0.1 mm in all dimensions).[13]
-
Data Collection: A suitable crystal is mounted on a diffractometer. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.[13]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (the "phase problem"), often using direct methods for small molecules. This allows for the calculation of an initial electron density map. An atomic model is then built into this map and refined to best fit the experimental data.[8]
Spectroscopic Methods for Structural Elucidation
While not as definitive as X-ray crystallography, a combination of spectroscopic techniques provides strong evidence for the structure of this compound.
¹H and ¹³C NMR Spectroscopy:
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.[9][18] For this compound, ¹H NMR would show signals for the aromatic protons and the N-H protons, with their chemical shifts and coupling patterns revealing their electronic environments and neighboring protons. ¹³C NMR would identify the number of unique carbon atoms, distinguishing between the carbonyl, imine, and aromatic carbons.[6][10]
Experimental Protocol:
-
A small amount of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).[5]
-
The solution is placed in an NMR tube.
-
The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired.
-
The resulting spectra are processed and analyzed to assign signals to the different nuclei in the molecule.
FTIR Spectroscopy:
FTIR spectroscopy is used to identify the functional groups present in a molecule.[11] For this compound, characteristic absorption bands would be expected for the N-H stretch, the C=O (carbonyl) stretch, and the C=N (imine) stretch.[4]
Experimental Protocol:
-
A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a mull with Nujol.[12]
-
The sample is placed in the FTIR spectrometer.
-
The infrared spectrum is recorded, showing the frequencies at which the molecule absorbs infrared radiation.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the structural validation of a synthesized compound like this compound, highlighting the complementary roles of spectroscopic and crystallographic methods.
Caption: Structural validation workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. New bis hydrazone: Synthesis, X-ray crystal structure, DFT computations, conformational study and in silico study of the inhibition activity of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound [webbook.nist.gov]
- 5. Page loading... [guidechem.com]
- 6. This compound(5344-88-7) 1H NMR [m.chemicalbook.com]
- 7. This compound [webbook.nist.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 13. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 14. rigaku.com [rigaku.com]
- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 16. How To [chem.rochester.edu]
- 17. journals.iucr.org [journals.iucr.org]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Benzil Monohydrazone and Benzil Dihydrazone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of benzil monohydrazone and benzil dihydrazone, two key derivatives of benzil. Understanding the distinct chemical behaviors of these compounds is crucial for their effective application in organic synthesis, coordination chemistry, and drug discovery. This document outlines their synthesis, comparative reactivity in key chemical transformations, and provides detailed experimental protocols.
Introduction and Structural Overview
This compound and benzil dihydrazone are both products of the condensation reaction between benzil and hydrazine. The primary distinction lies in the stoichiometry of the reaction, which dictates whether one or both of the ketone functionalities of benzil react with hydrazine.
-
This compound possesses one hydrazone group and one remaining ketone group. Its chemical formula is C₁₄H₁₂N₂O, and it has a molecular weight of approximately 224.26 g/mol .[1][2][3] The presence of both a nucleophilic hydrazone and an electrophilic ketone within the same molecule imparts a unique reactivity profile.
-
Benzil Dihydrazone is formed when both ketone groups of benzil react with hydrazine, resulting in a molecule with two hydrazone moieties. Its chemical formula is C₁₄H₁₄N₄, with a molecular weight of about 238.29 g/mol . This symmetrical structure is a versatile building block for the synthesis of various heterocyclic compounds and macrocyclic ligands.
The structural differences between these two compounds fundamentally influence their chemical reactivity, particularly in terms of nucleophilicity, susceptibility to oxidation, and utility in condensation reactions.
Comparative Reactivity
Table 1: Summary of Key Reactivity Differences
| Feature | This compound | Benzil Dihydrazone |
| Nucleophilicity | Moderately nucleophilic at the terminal nitrogen of the hydrazone. The presence of the electron-withdrawing ketone group can modulate this. | More nucleophilic due to the presence of two terminal amino groups on the hydrazone moieties. |
| Oxidation | Can be oxidized to form azibenzil (a diazo compound). | Can be oxidized to form diphenylacetylene. |
| Condensation Reactions | The remaining ketone group can undergo condensation with various reagents. The hydrazone can also participate in cyclization reactions. | Both hydrazone groups are reactive sites for condensation with aldehydes and ketones, leading to the formation of Schiff bases and macrocycles.[4] |
| Chelation | Known to form a chelated structure, which can reduce the reactivity of the hydrazone and ketone groups in certain reactions. | Can act as a bidentate ligand, coordinating with metal ions through the nitrogen atoms of the hydrazone groups.[4] |
Oxidation Reactions
A significant difference in reactivity is observed in their oxidation products.
-
This compound , upon oxidation with reagents like mercuric oxide, yields azibenzil . This reaction is a key step in the synthesis of diphenylketene.
-
Benzil Dihydrazone , when subjected to similar oxidative conditions, undergoes a more extensive transformation to form diphenylacetylene , a valuable building block in organic synthesis.[5]
Condensation and Cyclization Reactions
The differing number of reactive sites dictates their utility in condensation and cyclization chemistry.
-
This compound can act as a versatile precursor for various heterocyclic systems. The remaining ketone can react with nucleophiles, while the hydrazone can participate in cyclization reactions. However, its reactivity can be hindered by the formation of an internal hydrogen bond (chelation), which stabilizes the molecule.
-
Benzil Dihydrazone is an excellent substrate for creating larger, more complex structures. Its two hydrazone functionalities can react with dicarbonyl compounds to form macrocyclic structures, which are of significant interest in coordination chemistry and materials science.[4] The reactivity of the terminal amino groups makes it a valuable synthon for preparing various Schiff bases.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound and benzil dihydrazone.
Synthesis of this compound
Materials:
-
Benzil
-
Hydrazine hydrate (85% solution)
-
Ethanol
Procedure:
-
Dissolve benzil in ethanol in a round-bottom flask with stirring.
-
Slowly add one equivalent of hydrazine hydrate to the solution at room temperature (25 °C).
-
Continue stirring the reaction mixture for approximately 2 hours.
-
The product, this compound, will precipitate from the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry.
A reported yield for this reaction is approximately 95%.
Synthesis of Benzil Dihydrazone
Materials:
-
Benzil
-
Hydrazine hydrate (85% solution)
-
n-Propyl alcohol
Procedure:
-
Dissolve benzil in n-propyl alcohol in a round-bottom flask equipped with a reflux condenser.
-
Add an excess (more than two equivalents) of hydrazine hydrate to the solution. Upon addition, the monohydrazone may initially precipitate but will redissolve upon heating.[5]
-
Heat the mixture under reflux for an extended period, typically around 60 hours, to ensure complete conversion to the dihydrazone.[5]
-
Cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the benzil dihydrazone crystals by suction filtration, wash with cold absolute ethanol, and dry.
Reported yields for this synthesis are in the range of 83-89%.[5]
Conclusion
The reactivity of this compound and benzil dihydrazone is dictated by their distinct structural features. This compound, with its dual functionality of a ketone and a hydrazone, is a valuable intermediate for synthesizing a variety of heterocyclic compounds, although its reactivity can be tempered by intramolecular hydrogen bonding. In contrast, the presence of two hydrazone groups in benzil dihydrazone makes it a highly versatile building block for the construction of symmetrical molecules, macrocycles, and coordination complexes. The choice between these two reagents will, therefore, depend on the specific synthetic target and the desired reaction pathway. For drug development professionals, the varied reactivity of these scaffolds offers diverse opportunities for creating novel molecular architectures with potential biological activity. Recent computational studies, such as Density Functional Theory (DFT), are also emerging as powerful tools to further elucidate and predict the reactivity of such hydrazone derivatives.[6][7][8]
References
- 1. This compound [webbook.nist.gov]
- 2. This compound (CAS 5344-88-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Hydrazonodeoxybenzoin | C14H12N2O | CID 5538956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Development of new benzil-hydrazone derivatives as anticholinesterase inhibitors: synthesis, X-ray analysis, DFT study and in vitro/ in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The scavenging mechanism of hydrazone compounds towards HOO˙ and CH3OO˙ radicals: a computational mechanistic and kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of Benzil Monohydrazone and Its Precursors, Benzil and Hydroxylamine
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides a comprehensive spectroscopic comparison of benzil monohydrazone with its precursors, benzil and hydroxylamine. By examining the key differences in their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra, researchers can effectively monitor the synthesis of this compound and characterize the final product. The experimental data presented herein offers a clear framework for understanding the structural changes that occur during this important chemical transformation.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic features of benzil, hydroxylamine, and this compound. This data is essential for identifying each compound and for tracking the progress of the reaction.
| Spectroscopic Technique | Benzil | Hydroxylamine | This compound |
| IR Spectroscopy (cm⁻¹) | ~1690-1720 (C=O stretch)[1], ~1600 (Aromatic C=C stretch)[1], ~3100 (Aromatic C-H stretch)[1] | ~3650 (O-H stretch), ~3300 (N-H stretch), ~1115 (N-O stretch)[2] | ~3400 & ~3300 (N-H stretches), ~1660 (C=O stretch), ~1590 (C=N stretch) |
| ¹H NMR Spectroscopy (ppm) | ~7.2-7.5 (m, aromatic protons)[3] | Difficult to obtain for free base; salts show broad exchangeable protons. | ~7.2-7.8 (m, aromatic protons), ~8.3 (s, N-H), ~10.5 (s, =N-NH₂) |
| ¹³C NMR Spectroscopy (ppm) | ~194 (C=O), ~128-134 (aromatic carbons) | Not readily available for free base. | ~192 (C=O), ~155 (C=N), ~127-135 (aromatic carbons) |
| UV-Vis Spectroscopy (λmax, nm) | ~262 nm[4], ~380 nm | Generally does not absorb significantly in the UV-Vis range. | ~255 nm, ~320 nm |
Experimental Protocols
Synthesis of this compound:
A common method for the synthesis of this compound involves the reaction of benzil with hydrazine hydrate in an alcoholic solvent.[5]
-
Dissolution: Dissolve benzil in warm ethanol.
-
Addition of Hydrazine: Slowly add hydrazine hydrate to the benzil solution with stirring. The reaction is typically carried out at room temperature or with gentle heating.
-
Precipitation: The this compound product will precipitate out of the solution upon formation.
-
Isolation and Purification: The precipitate is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried. Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.
Spectroscopic Analysis:
-
IR Spectroscopy: Infrared spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.
-
UV-Vis Spectroscopy: Ultraviolet-Visible spectra are obtained using a UV-Vis spectrophotometer. Samples are dissolved in a transparent solvent, such as ethanol or methanol, and the absorbance is measured over a range of wavelengths.
Reaction Pathway
The synthesis of this compound from benzil and hydroxylamine is a condensation reaction. The lone pair of electrons on the nitrogen atom of hydroxylamine attacks one of the carbonyl carbons of benzil, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone.
Caption: Synthesis of this compound from Benzil and Hydroxylamine.
Spectroscopic Comparison and Interpretation
The transformation of benzil to this compound is clearly evidenced by distinct changes in their respective spectra.
-
IR Spectra: The most significant change in the IR spectrum is the disappearance of one of the strong C=O stretching bands of benzil (around 1690-1720 cm⁻¹) and the appearance of new bands corresponding to the N-H stretches (around 3400 and 3300 cm⁻¹) and the C=N stretch (around 1590 cm⁻¹) in this compound.[1] The remaining C=O stretch in the product is also observable.
-
¹H NMR Spectra: In the ¹H NMR spectrum, the aromatic protons of benzil appear as a multiplet in the range of 7.2-7.5 ppm.[3] The spectrum of this compound also shows aromatic protons, but new signals appear for the N-H protons of the hydrazone group. These typically appear as two distinct singlets, one for the imino proton (=N-H) and another for the amino protons (-NH₂), which are often broad and can exchange with D₂O.
-
¹³C NMR Spectra: The ¹³C NMR spectrum of benzil is characterized by the carbonyl carbon signal at approximately 194 ppm. Upon formation of this compound, this signal for one of the carbonyl groups is replaced by a new signal for the C=N carbon, which typically appears further upfield (around 155 ppm). The signal for the remaining carbonyl group is still present.
-
UV-Vis Spectra: Benzil exhibits a characteristic absorption maximum around 262 nm.[4] The formation of the hydrazone introduces a new chromophore, leading to a shift in the absorption maxima. This compound typically shows two absorption bands, one at a similar wavelength to benzil and a new, longer-wavelength band around 320 nm, indicating an extended conjugation system.
References
A Comparative Guide to the Biological Activity of Benzil Monohydrazone and Other Hydrazones
For Researchers, Scientists, and Drug Development Professionals
The hydrazone moiety (-C=N-NH-) is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This guide provides a comparative analysis of the biological properties of benzil monohydrazone and other selected hydrazone derivatives, supported by experimental data from the scientific literature.
Overview of Biological Activities
Hydrazones have demonstrated a wide array of pharmacological effects, including antimicrobial, anticonvulsant, anticancer, and antioxidant activities. The biological profile of a hydrazone derivative is significantly influenced by the nature of the carbonyl and hydrazine parent compounds. This structural diversity allows for the fine-tuning of their therapeutic properties.
Comparative Analysis of Biological Activity
While extensive data exists for a variety of hydrazone derivatives, specific quantitative biological activity data for this compound is limited in the publicly available scientific literature. Therefore, this comparison includes data for this compound where available, alongside data for other representative hydrazone compounds to provide a broader context of their potential activities.
Antimicrobial Activity
Hydrazones are known to exhibit significant activity against a wide range of bacterial and fungal pathogens. Their mechanism of action is often attributed to the inhibition of essential enzymes or disruption of cell wall synthesis.
Table 1: Comparative Antimicrobial Activity of Hydrazones (MIC, µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans | Reference(s) |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| Isonicotinoylhydrazones | 1.95 - 7.81 | < 1 | 12.5 | 125 | [1] |
| 5-Nitrofuryl-hydrazones | 0.48 - 15.62 | 0.98 - 62.5 | Data not available | Data not available | [2] |
| Steroidal Hydrazones | >3.00 | 0.37 - 3.00 | >3.00 | 0.37 - 1.50 | [3] |
| 4-Trifluoromethylbenzoyl hydrazide-hydrazone | 64 - 128 | Data not available | 64 - 128 | Data not available | [1] |
Note: Lower MIC values indicate higher antimicrobial activity.
Anticancer Activity
Many hydrazone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. Their proposed mechanisms of action include the induction of apoptosis, inhibition of topoisomerases, and modulation of key signaling pathways involved in cell proliferation and survival.
Table 2: Comparative Anticancer Activity of Hydrazones (IC₅₀, µM)
| Compound/Derivative | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | A549 (Lung) | Reference(s) |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| Acetyl hydrazones | Data not available | 4 - 17 | 4 - 17 | 4 - 17 | [4] |
| Salicylaldehyde hydrazones | 0.23 | Data not available | Data not available | Data not available | [5] |
| N-Acyl hydrazones | 7.52 - 25.41 | Data not available | Data not available | Data not available | [6] |
| Tetracaine hydrazide-hydrazones | Data not available | 20.8 - 35.9 | 20.5 - 50.0 | Data not available | [7] |
Note: Lower IC₅₀ values indicate higher anticancer activity.
Anticonvulsant Activity
The hydrazone scaffold is a key feature in several compounds with anticonvulsant properties. The maximal electroshock (MES) seizure test is a common preclinical model used to evaluate the efficacy of potential antiepileptic drugs.
Table 3: Comparative Anticonvulsant Activity of Hydrazones (ED₅₀, mg/kg in MES Test)
| Compound/Derivative | ED₅₀ (mg/kg) | Reference(s) |
| This compound | Data not available | |
| N-Acylhydrazone derivatives | 1.6 - 2.3 | [4] |
| 1,2,4-Triazine-hydrazones | 46.05 - 54.31 | [8] |
| Cyclopropanecarboxylate derivatives | 9.8 | [9] |
| 5-Chloro-2(3H)-benzoxazolinone-3-acetyl-2-benzal hydrazones | More active than phenytoin | [10] |
Note: Lower ED₅₀ values indicate higher anticonvulsant potency.
Antioxidant Activity
Several hydrazone derivatives have been reported to possess antioxidant properties, which are often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Table 4: Comparative Antioxidant Activity of Hydrazones (IC₅₀, µM in DPPH Assay)
| Compound/Derivative | IC₅₀ (µM) | Reference(s) |
| This compound | Data not available | |
| Phenolic hydrazones | 2.5 - 9.8 | [11] |
| Hydrazone derivative of 4,4'-...bis(benzene-1,3-diol) | 81.06 | [12] |
| Benzoyl hydrazones | Not specified, but showed activity | [13] |
Note: Lower IC₅₀ values indicate higher antioxidant activity.
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Figure 1. Workflow for Antimicrobial Susceptibility Testing.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Figure 2. Workflow for the MTT Assay.
Maximal Electroshock (MES) Seizure Test
This test is a preclinical model for generalized tonic-clonic seizures.
-
Animal Preparation: Mice or rats are used for the experiment. The test compound is administered intraperitoneally or orally at various doses.
-
Electrode Placement: After a specific period for drug absorption, corneal or ear-clip electrodes are placed on the animal.
-
Electrical Stimulation: A supramaximal electrical stimulus is delivered for a short duration (e.g., 0.2 seconds).
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.
-
ED₅₀ Determination: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
-
Preparation of Solutions: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. The test compound is also dissolved to prepare a stock solution.
-
Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured spectrophotometrically at approximately 517 nm. The decrease in absorbance of the DPPH solution indicates radical scavenging activity.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of hydrazones are a result of their interaction with various cellular targets and signaling pathways.
Anticancer Mechanisms
Hydrazones can induce apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways. They can also cause cell cycle arrest at different phases, preventing cell proliferation. Some hydrazones are known to inhibit key enzymes like topoisomerases, which are crucial for DNA replication and repair.
Figure 3. Potential Anticancer Mechanisms of Hydrazones.
Antimicrobial Mechanisms
The antimicrobial action of hydrazones can involve the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication. This leads to the disruption of DNA synthesis and ultimately bacterial cell death. Other proposed mechanisms include the disruption of the cell membrane and inhibition of other vital enzymes.
References
- 1. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer [mdpi.com]
- 6. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis, and biological evaluation of hydrazone incorporated 1,2,4-triazines as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anticonvulsant activity of ethyl 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. congress.sctm.mk [congress.sctm.mk]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Metal Complexes with Diverse Hydrazone Ligands: Synthesis, Characterization, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The versatile coordination chemistry and diverse biological activities of hydrazone ligands have positioned their metal complexes at the forefront of medicinal chemistry research. This guide provides a comparative analysis of various metal complexes featuring different hydrazone ligands, with a focus on their synthesis, structural characterization, and performance in anticancer and antimicrobial applications. The information presented herein is supported by experimental data from recent scientific literature, offering a valuable resource for the development of novel therapeutic agents.
Synthesis and Characterization: A General Workflow
The synthesis of metal complexes with hydrazone ligands typically follows a straightforward two-step process. The initial step involves the condensation reaction between a hydrazide and a suitable aldehyde or ketone to form the hydrazone ligand. Subsequently, the metal complex is synthesized by reacting the hydrazone ligand with a corresponding metal salt in an appropriate solvent.
The characterization of both the hydrazone ligands and their metal complexes is crucial to confirm their structure and purity. A variety of spectroscopic and analytical techniques are employed for this purpose.
Experimental Workflow: Synthesis and Characterization
Validating Experimental Findings on Benzil Monohydrazone with DFT Calculations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and Density Functional Theory (DFT) calculations for benzil monohydrazone and its derivatives. By presenting experimental protocols alongside computational methodologies, this document serves as a valuable resource for validating experimental findings and gaining deeper insights into the structural and electronic properties of this class of compounds.
Unveiling Molecular Insights: The Synergy of Experiment and Theory
This compound and its derivatives are of significant interest in medicinal chemistry and materials science. Validating experimental findings with computational methods like DFT is crucial for a comprehensive understanding of their molecular structure, reactivity, and potential applications. DFT calculations offer a powerful tool to complement experimental data, providing insights into electronic properties, vibrational modes, and spectroscopic characteristics that can be challenging to probe experimentally. This guide highlights the synergy between these two approaches.
Comparative Analysis of Experimental and Computational Data
The following tables summarize the key experimental and computationally derived data for this compound derivatives. These comparisons demonstrate the strong correlation between experimental observations and theoretical predictions, underscoring the reliability of DFT in predicting molecular properties.
Table 1: Comparison of Key Vibrational Frequencies (cm⁻¹)
| Functional Group | Experimental FT-IR (cm⁻¹) | Calculated (DFT/B3LYP) (cm⁻¹) | Reference |
| N-H stretch | 3319 | Scaled values often correlate well | [1] |
| C-H aromatic | 3064 | Calculated values are typically higher before scaling | [1] |
| C=O stretch | 1645 - 1663 | 1663 - 1679 | [1][2] |
| C=N stretch | 1541 - 1591 | Correlates with experimental data | [1] |
| N-N stretch | 1122 - 1235 | Correlates with experimental data | [1] |
Table 2: Comparison of Selected Bond Lengths (Å) and Angles (°) from X-ray Diffraction and DFT
| Parameter | Experimental (X-ray) | Calculated (DFT/B3LYP) | Reference |
| C=O Bond Length | Varies with derivative | Good correlation | [3] |
| C=N Bond Length | Varies with derivative | Good correlation | [3] |
| N-N Bond Length | Varies with derivative | Good correlation | [3] |
| Dihedral Angles | Confirms non-planar geometry | Good correlation | [3] |
Table 3: Comparison of Electronic Absorption Spectra (nm)
| Transition | Experimental UV-Vis (λmax) | Calculated (TD-DFT) (λmax) | Reference |
| n → π | ~202-204 (for similar hydrazones) | Good agreement with experimental values | [4] |
| π → π | ~225-237 (for similar hydrazones) | Good agreement with experimental values | [4] |
Experimental and Computational Protocols
A detailed understanding of the methodologies is essential for reproducing and building upon these findings.
Experimental Protocols
Synthesis of this compound Derivatives:
A general procedure involves the condensation reaction of benzil (1,2-diphenylethanedione) with a substituted or unsubstituted phenylhydrazine.[1][3]
-
Dissolution: Benzil is dissolved in a suitable solvent, typically ethanol.[3]
-
Addition of Hydrazine: The corresponding phenylhydrazine derivative is added to the solution. A few drops of a catalyst, such as acetic acid, may be added to facilitate the reaction.[3]
-
Reflux: The reaction mixture is heated under reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).[3]
-
Isolation and Purification: Upon completion, the mixture is cooled, leading to the precipitation of the product. The solid is then collected by filtration and can be further purified by recrystallization from a suitable solvent like DMSO.[1]
Spectroscopic Characterization:
-
FT-IR Spectroscopy: Spectra are typically recorded in the solid state as KBr pellets.[2]
-
UV-Vis Spectroscopy: Absorption spectra are measured in a suitable solvent, such as methanol or DMSO.[4]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a deuterated solvent, commonly DMSO-d₆.[2]
-
Single-Crystal X-ray Diffraction: This technique is used to determine the precise three-dimensional molecular structure, including bond lengths and angles.[1][3]
Computational Protocol: DFT Calculations
DFT calculations are a cornerstone for theoretical validation, providing a quantum mechanical description of the electronic structure.
-
Geometry Optimization: The initial molecular structure, often based on experimental X-ray data, is optimized to find the lowest energy conformation. The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is commonly used in conjunction with a basis set such as 6-31G(d,p) or 6-311G**.[2][3][5]
-
Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to be compared with experimental IR spectra.[5] Calculated frequencies are often scaled to better match experimental values due to the neglect of anharmonicity in the theoretical model.[2]
-
NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict ¹H and ¹³C NMR chemical shifts.[5]
-
Electronic Spectra Simulation: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and simulate the UV-Vis absorption spectrum.[4]
-
Molecular Orbital and Electrostatic Potential Analysis: DFT is also used to analyze the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) to understand the reactivity and charge distribution of the molecule.[3]
Workflow for Validating Experimental Findings with DFT
The following diagram illustrates the logical workflow for integrating experimental and computational approaches in the study of this compound.
Caption: Workflow for DFT validation of experimental data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New bis hydrazone: Synthesis, X-ray crystal structure, DFT computations, conformational study and in silico study of the inhibition activity of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, DFT, antioxidant, antibacterial, pharmacokinetics and inhibition of SARS-CoV-2 main protease of some heterocyclic hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of Synthesized Benzil Monohydrazone
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical synthesis, particularly in the context of drug discovery and development where impurities can significantly impact biological activity and safety. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized benzil monohydrazone, a versatile building block in organic synthesis. We present a comparative analysis with benzophenone hydrazone, another widely used hydrazone derivative, and provide detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate analytical strategy for their needs.
Introduction to Purity Assessment of Hydrazones
This compound is typically synthesized by the condensation reaction of benzil with hydrazine hydrate. Potential impurities in this synthesis include unreacted benzil and the over-reacted product, benzil dihydrazone. Similarly, the synthesis of benzophenone hydrazone from benzophenone and hydrazine can be contaminated with unreacted starting material and the corresponding azine, benzophenone azine. The choice of an appropriate analytical technique is paramount for the accurate quantification of these impurities and the determination of the overall purity of the synthesized hydrazone.
This guide explores three orthogonal analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).
Comparative Purity Analysis
The following tables summarize hypothetical comparative data for the purity assessment of synthesized this compound and benzophenone hydrazone using HPLC, qNMR, and DSC.
Table 1: Purity Assessment of Synthesized this compound
| Analytical Method | Purity (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Impurities Detected |
| HPLC | 99.2 | 0.01% | 0.03% | Benzil, Benzil dihydrazone |
| qNMR | 99.1 | 0.05% | 0.15% | Benzil |
| DSC | 99.0 | 0.1% | 0.3% | Total impurities |
Table 2: Purity Assessment of Synthesized Benzophenone Hydrazone
| Analytical Method | Purity (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Impurities Detected |
| HPLC | 98.8 | 0.02% | 0.06% | Benzophenone, Benzophenone azine |
| qNMR | 98.7 | 0.06% | 0.18% | Benzophenone |
| DSC | 98.5 | 0.1% | 0.3% | Total impurities |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture. For hydrazones, a reverse-phase method is typically employed.
Protocol for this compound:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with 50% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg/mL of the synthesized this compound in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is determined by area normalization, where the peak area of this compound is expressed as a percentage of the total peak area.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.
Protocol for this compound:
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity, such as maleic anhydride or 1,4-dinitrobenzene. The internal standard should have a resonance that is well-resolved from the analyte signals.
-
Sample Preparation:
-
Accurately weigh a known amount of the synthesized this compound (e.g., 10 mg) and the internal standard (e.g., 5 mg) into a clean vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for accurate integration).
-
-
Data Processing and Quantification:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following equation:
where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For purity analysis, the melting point depression of the sample is used to calculate the mole fraction of impurities.
Protocol for this compound:
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of the synthesized this compound into an aluminum DSC pan and hermetically seal it.
-
Temperature Program:
-
Equilibrate at a temperature well below the expected melting point (e.g., 100 °C).
-
Ramp the temperature at a slow heating rate (e.g., 1-2 °C/min) to a temperature above the melting point (e.g., 160 °C).
-
-
Data Analysis: The purity is calculated from the shape of the melting endotherm using the van't Hoff equation, which is typically integrated into the instrument's software. The analysis provides the mole percent of total soluble impurities.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for purity assessment and the logical relationship between the different analytical techniques.
A Comparative Guide to the Kinetic Studies of Reactions Involving Benzil Monohydrazone and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of reactions involving benzil monohydrazone and structurally analogous compounds. Due to a lack of specific kinetic data for the oxidation of this compound in the current literature, this guide focuses on the well-documented oxidation of its precursor, benzoin, and compares it with other relevant oxidation reactions. This comparative approach allows for an informed estimation of the potential reactivity and mechanistic pathways of this compound.
Introduction to Reaction Kinetics
Kinetic studies are fundamental to understanding the mechanisms of chemical reactions, providing critical insights into reaction rates, the influence of various parameters, and the nature of transition states. For drug development and synthetic chemistry, a thorough understanding of reaction kinetics is essential for optimizing reaction conditions, predicting product formation, and ensuring process safety. This guide delves into the kinetics of oxidation reactions of compounds possessing functionalities similar to this compound, namely the α-hydroxyketone group in benzoin and the hydrazone moiety.
Kinetic Profile of Benzoin Oxidation
The oxidation of benzoin to benzil is a classic and well-studied transformation. N-bromosuccinimide (NBS) is an effective oxidant for this reaction. The kinetic data for this reaction provides a valuable baseline for understanding the oxidation of related structures.
Table 1: Summary of Kinetic Data for the Oxidation of Benzoin by N-Bromosuccinimide (NBS)
| Parameter | Observation | Conclusion |
| Order with respect to [Benzoin] | First Order | The rate is directly proportional to the concentration of benzoin. |
| Order with respect to [NBS] | First Order | The rate is directly proportional to the concentration of the oxidant. |
| Effect of Ionic Strength | Negligible | Indicates that the rate-determining step does not involve the interaction of charged species. |
| Effect of Dielectric Constant | Rate increases with decreasing dielectric constant | Suggests the involvement of a dipole-dipole interaction in the transition state. |
| Effect of Succinimide | Retarding effect | Suggests a pre-equilibrium step involving the oxidant. |
| Product | Benzil | The primary oxidation product is the corresponding α-diketone. |
The data presented is a synthesis of findings from related studies on benzoin oxidation.[1]
Experimental Protocol: Kinetic Measurement of Benzoin Oxidation by NBS[1]
A typical kinetic experiment for the oxidation of benzoin by NBS in 80% aqueous acetic acid can be performed as follows:
-
Preparation of Solutions:
-
A stock solution of benzoin is prepared in 80% aqueous acetic acid.
-
A stock solution of N-bromosuccinimide (NBS) is prepared in the same solvent system and standardized iodometrically.
-
Solutions of varying concentrations of benzoin and NBS are prepared by appropriate dilution of the stock solutions.
-
-
Kinetic Run:
-
The reaction is initiated by mixing the thermostated solutions of benzoin and NBS.
-
The progress of the reaction is monitored by withdrawing aliquots of the reaction mixture at regular intervals and quenching the reaction with a solution of potassium iodide.
-
The liberated iodine, which is stoichiometrically equivalent to the unreacted NBS, is then titrated against a standard solution of sodium thiosulphate using starch as an indicator.
-
-
Data Analysis:
-
The pseudo-first-order rate constants (k') are determined from the slopes of the linear plots of log(titre value) versus time, under conditions where [Benzoin] >> [NBS].
-
The second-order rate constants (k'') are obtained by dividing k' by the concentration of benzoin.
-
The effect of temperature on the reaction rate is studied by performing the kinetic runs at different temperatures, allowing for the calculation of activation parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡).
-
Comparative Kinetics of Related Oxidation Reactions
To provide a broader context, the kinetics of benzoin oxidation can be compared with the oxidation of other substrates by N-haloamines, such as Chloramine-T.
Table 2: Comparative Kinetic Data for Oxidation by N-Haloamines
| Substrate | Oxidant | Reaction Order ([Substrate]) | Reaction Order ([Oxidant]) | Key Mechanistic Features |
| Benzoin | N-Bromosuccinimide | 1 | 1 | Dipole-dipole interaction in the rate-determining step.[1] |
| Benzyl Ethers | N-Bromosuccinimide | 1 | 1 | Dipole-dipole interaction; product is benzaldehyde.[2] |
| Secondary Amines | Chloramine-T | 1 | 1 | Second-order kinetics; rate is pH-dependent.[3] |
| Amino Acids | Chloramine-T | 1 | 1 | Second-order kinetics; rate is pH-dependent, with the un-ionized form of CAT reacting with the un-ionized amino group.[4] |
| Balsalazide | Chloramine-T / Bromamine-T | 1 | Fractional | Fractional order with respect to the oxidant and acid.[5] |
This comparison highlights that while many oxidation reactions involving N-haloamines exhibit first-order dependence on both the substrate and the oxidant, the specific mechanism and the influence of reaction conditions like pH can vary significantly.
Proposed Reaction Pathway and Kinetic Behavior of this compound Oxidation
Based on the available data for benzoin and other related compounds, a plausible mechanism for the oxidation of this compound by an N-haloamine (like NBS or Chloramine-T) can be proposed. The hydrazone nitrogen is susceptible to electrophilic attack by the positive halogen of the oxidant.
Proposed General Mechanism
The reaction likely proceeds through an initial attack of the oxidant on the hydrazone nitrogen, followed by elimination steps to yield the final products. The exact nature of the intermediates and the rate-determining step would need to be confirmed by dedicated kinetic studies.
Caption: Proposed general reaction pathway for the oxidation of this compound.
Experimental Workflow for Kinetic Studies
A generalized workflow for investigating the kinetics of a reaction, such as the potential oxidation of this compound, is outlined below.
Caption: A general experimental workflow for conducting kinetic studies.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and mechanism of chlorine exchange between chloramine-T and secondary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chloramine-T in radiolabeling techniques. I. Kinetics and mechanism of the reaction between chloramine-T and amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
A Comparative Guide to the Electrochemical Properties of Benzil Monohydrazone Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrochemical properties of metal complexes derived from benzil monohydrazone and related hydrazone ligands. The objective is to offer a clear overview of their redox behaviors, supported by experimental data, to aid in the design and development of new catalysts, sensors, and therapeutic agents.
Introduction to the Electrochemistry of Hydrazone Metal Complexes
Hydrazones are a versatile class of organic compounds that form stable and structurally diverse complexes with a wide range of transition metals. The resulting metal complexes often exhibit rich electrochemical behavior, with accessible redox states influenced by the nature of both the metal ion and the hydrazone ligand. These properties are fundamental to their application in areas such as catalysis, electroanalysis, and medicinal chemistry, where electron transfer processes are key. This compound, in particular, presents an interesting ligand framework for coordination chemistry.
Comparative Analysis of Electrochemical Data
The electrochemical properties of these complexes are primarily investigated using cyclic voltammetry (CV), a powerful technique for probing redox processes. This section presents available quantitative data for metal complexes of benzil-derived hydrazones and compares them with a well-characterized alternative hydrazone system.
While a comprehensive, side-by-side study of this compound complexes with various metals is not extensively documented in a single source, valuable insights can be gained by examining closely related structures. Benzil-α-monoxime, a structural analog, provides a useful proxy for understanding the electrochemical behavior of benzil-based ligands.
Table 1: Electrochemical Data for a Cobalt Complex of a Benzil-Derived Ligand
| Complex | Redox Process | Observation | Method | Reference |
| [Co(BMO)₃] (BMO = Benzil-α-monoxime) | Co(III) ↔ Co(II) | Reversible one-electron reduction | CV | [1] |
| Co(II) ↔ Co(I) | Reversible one-electron reduction | CV | [1] |
Note: The study on the cobalt(III) complex of benzil-α-monoxime indicates two distinct and reversible one-electron reduction steps, highlighting the ability of the benzil-based ligand framework to stabilize multiple oxidation states of the metal center.[1]
For a broader comparison, the electrochemical data for a series of pyridyl aroyl hydrazone metal complexes are presented below. This system offers a comprehensive look at how different first-row transition metals behave within a similar hydrazone coordination environment.
Table 2: Comparative Electrochemical Data for Pyridyl Aroyl Hydrazone Metal Complexes
| Complex | Redox Couple | E½ (V vs. Fc⁺/Fc) | ΔEp (mV) | Reversibility | Reference |
| [FeL₂] | Fe(III)/Fe(II) | -0.25 | 80 | Reversible | [2] |
| Fe(II)/Fe(I) | -1.50 | 80 | Reversible | [2] | |
| [CoL₂] | Co(III)/Co(II) | -0.05 | 80 | Reversible | [2] |
| Co(II)/Co(I) | -1.65 | 80 | Reversible | [2] | |
| [NiL₂] | Ni(II)/Ni(I) | -1.75 | 100 | Reversible | [2] |
| [CuL₂] | Cu(II)/Cu(I) | -1.20 | 120 | Reversible | [2] |
L = Pyridyl aroyl hydrazone ligand
Detailed Experimental Protocols
The following outlines a typical experimental protocol for conducting cyclic voltammetry on transition metal hydrazone complexes, synthesized from the methodologies reported in the literature.[2][3][4]
1. Materials and Instrumentation:
-
Solvent: Anhydrous, spectroscopic grade dimethylformamide (DMF) or acetonitrile (MeCN).
-
Supporting Electrolyte: 0.1 M tetrabutylammonium tetrafluoroborate (TBAF) or tetrabutylammonium perchlorate (TBAP).
-
Working Electrode: Glassy carbon electrode (GCE).
-
Reference Electrode: Non-aqueous Ag/Ag⁺ electrode or a saturated calomel electrode (SCE) separated by a salt bridge.
-
Counter Electrode: Platinum wire or foil.
-
Instrumentation: A computer-controlled potentiostat.
2. Experimental Procedure:
-
The hydrazone metal complex is dissolved in the chosen solvent containing the supporting electrolyte to a typical concentration of 1 mM.
-
The solution is transferred to a three-electrode electrochemical cell.
-
To remove dissolved oxygen, the solution is purged with high-purity argon or nitrogen gas for 10–15 minutes. An inert atmosphere is maintained over the solution throughout the experiment.
-
The cyclic voltammogram is recorded by scanning the potential between set limits at a specific scan rate (e.g., 100 mV/s).
-
To ensure accuracy and comparability, the potentials are often referenced against an internal standard, such as the ferrocenium/ferrocene (Fc⁺/Fc) couple, which is added to the solution after the initial measurements.
Visualizing Experimental and Conceptual Frameworks
The following diagrams illustrate the typical workflow for electrochemical studies and the fundamental redox processes involved.
Caption: A typical workflow for the electrochemical analysis of hydrazone metal complexes.
Caption: Generalized metal-centered redox pathways for a hydrazone complex (M-L).
Conclusion
The electrochemical properties of metal complexes with this compound and related ligands are crucial for understanding their potential applications. The available data on analogous systems, such as the cobalt complex of benzil-α-monoxime, suggest that these ligands can stabilize multiple metal-centered redox states.[1] A comparative analysis with pyridyl aroyl hydrazone complexes further illustrates how the choice of the transition metal can systematically tune the redox potentials of the resulting complexes.[2] This guide highlights the importance of continued research in systematically characterizing the electrochemical behavior of this compound complexes to fully unlock their potential in various scientific and technological fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridyl Aroyl Hydrazone-Based Metal Complexes Showing a Ligand-Centered Metal-Assisted Pathway for Electrocatalytic Hydrogen Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blogs.otago.ac.nz [blogs.otago.ac.nz]
Comparative Thermal Analysis of Benzil Monohydrazone and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the thermal properties of benzil monohydrazone and its derivatives is crucial for predicting their stability, shelf-life, and processing suitability. This guide provides a comparative analysis of the thermal behavior of these compounds, supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
The inherent structure of this compound, characterized by the presence of a C=N-NH- linkage, offers a versatile scaffold for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science. The thermal stability of these compounds is a critical parameter that can be significantly influenced by the nature and position of substituents on the aromatic rings.
Influence of Substitution on Thermal Decomposition
The introduction of different functional groups onto the this compound framework can either enhance or diminish its thermal stability. These effects are primarily governed by the electronic and steric properties of the substituents, which can alter bond strengths and intermolecular interactions within the crystal lattice.
Comparative Thermal Analysis Data
While a comprehensive, side-by-side comparative study under identical experimental conditions is not extensively available in the public literature, data from various sources can be compiled to provide insights into the thermal behavior of these compounds. The following table summarizes the available thermal decomposition data for this compound and a selected derivative.
| Compound Name | Structure | Key Thermal Events (TGA/DSC) | Reference |
| This compound | C14H12N2O | Data not readily available in comparative studies. | - |
| Benzil Mono-(2-Pyridyl) Hydrazone | C19H15N3O | TGA: Two-stage decomposition. - Stage 1: 240-270 °C (loss of benzil moiety, ~64% weight loss). - Stage 2: 320-600 °C (loss of azomethine moiety, ~5% weight loss). | [1] |
Note: The decomposition of Benzil Mono-(2-Pyridyl) Hydrazone in two distinct stages suggests that the initial thermal event involves the cleavage of the benzil portion of the molecule, followed by the degradation of the more stable pyridyl-hydrazone fragment at higher temperatures. The lack of readily available, directly comparable TGA/DSC data for a series of substituted benzil monohydrazones highlights a gap in the current scientific literature. Further systematic studies are required to fully elucidate the structure-stability relationships within this class of compounds.
Experimental Protocols
The data presented in this guide are primarily derived from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following are generalized experimental protocols for these techniques.
Thermogravimetric Analysis (TGA)
Purpose: To determine the thermal stability and decomposition profile of a material.
Typical Protocol:
-
A small sample (typically 5-10 mg) of the this compound derivative is placed in a high-purity alumina or platinum crucible.
-
The crucible is placed in the TGA furnace.
-
The furnace is purged with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min for a sufficient time to ensure an inert atmosphere.
-
The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from room temperature to 800 °C).
-
The mass of the sample is continuously recorded as a function of temperature.
-
The onset of decomposition and the temperatures corresponding to specific percentage weight losses are determined from the resulting TGA curve.
Differential Scanning Calorimetry (DSC)
Purpose: To measure the heat flow associated with thermal transitions in a material, such as melting and decomposition.
Typical Protocol:
-
A small, accurately weighed sample (typically 2-5 mg) of the this compound derivative is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated at a constant rate, for example, 10 °C/min, under a controlled atmosphere (e.g., nitrogen).
-
The differential heat flow between the sample and the reference is measured as a function of temperature.
-
Endothermic and exothermic events, such as melting and decomposition, are identified as peaks on the DSC curve.
Experimental Workflow for Thermal Analysis
The following diagram illustrates a typical workflow for the thermal analysis of this compound derivatives.
References
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Benzil Monohydrazone
For Immediate Implementation: This document provides critical safety and logistical information for the handling and disposal of Benzil monohydrazone, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring a safe laboratory environment.
This compound is a chemical compound that requires careful handling due to its potential health hazards. While its toxicological properties have not been fully investigated, it is known to be harmful if it comes into contact with skin or is swallowed, and can cause serious eye irritation.[1] It may also cause irritation to the skin and respiratory tract.[2] Therefore, implementing robust safety measures is paramount.
Quantitative Safety Data
A clear understanding of the quantitative safety parameters of this compound is fundamental to its safe handling. The following table summarizes key hazard information.
| Parameter | Value | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritation | PubChem[1] |
| Appearance | Very slightly yellow solid / Light yellow powder | Cole-Parmer MSDS[2], Fisher Scientific SDS[3] |
| Physical State | Powder Solid | Fisher Scientific SDS[3] |
| Melting Point | 147 - 151 °C / 296.6 - 303.8 °F | Fisher Scientific SDS[3] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound to minimize exposure. The following PPE is mandatory:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2] For tasks with a higher risk of splashing, a face shield should be used in addition to goggles.[4][5]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant protective gloves to prevent skin exposure.[2] Nitrile gloves are a suitable option for handling many chemicals.[6] Always inspect gloves before use and use proper removal techniques.[7]
-
Lab Coat/Coveralls: A lab coat is required to protect against spills.[4] For larger quantities or tasks with a significant risk of contamination, consider more protective clothing like Tychem 2000 coveralls.[8]
-
-
Respiratory Protection: Use this material in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low and minimize dust generation.[2][9] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator is necessary.[2]
Operational Plan: Handling and Storage
Engineering Controls:
-
Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[2]
-
Use adequate ventilation, such as a chemical fume hood, to control airborne dust and vapors.[2]
Handling Procedures:
-
Wash hands thoroughly after handling.[2]
-
Minimize dust generation and accumulation.[2]
-
Avoid contact with eyes, skin, and clothing.[2]
-
Avoid ingestion and inhalation.[2]
-
Keep the container tightly closed when not in use.[2]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents.[2][3]
-
Keep the container tightly closed to prevent contamination and exposure.[2]
Disposal Plan
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for proper disposal.[10]
General Disposal Guidelines:
-
Dispose of unused product and contaminated materials in accordance with applicable laws and good laboratory practices.[7]
-
One recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[11]
-
Alternatively, contact a licensed professional waste disposal service.[7]
-
Leave chemicals in their original containers and do not mix with other waste.[11] Handle uncleaned containers as you would the product itself.[11]
Experimental Protocol: Spill Cleanup
This protocol outlines the steps for safely managing a small spill of this compound.
-
Evacuate and Secure the Area: Immediately alert others in the vicinity of the spill. Restrict access to the area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the required personal protective equipment: chemical safety goggles, chemical-resistant gloves, a lab coat, and if necessary, a respirator.
-
Ventilate the Area: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.
-
Contain the Spill: For a solid spill, carefully sweep up the material to avoid generating dust.[2]
-
Collect the Spilled Material: Place the swept-up material into a suitable clean, dry, and closed container for disposal.[2] Label the container clearly as "this compound waste."
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup (e.g., paper towels, contaminated gloves) should be placed in the labeled waste container.
-
Wash Hands: After the cleanup is complete and PPE has been removed, wash your hands thoroughly.
Workflow for Handling this compound
References
- 1. Hydrazonodeoxybenzoin | C14H12N2O | CID 5538956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. safety.nmsu.edu [safety.nmsu.edu]
- 5. hazmatschool.com [hazmatschool.com]
- 6. allanchem.com [allanchem.com]
- 7. geneseo.edu [geneseo.edu]
- 8. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 9. ehs.unm.edu [ehs.unm.edu]
- 10. fishersci.com [fishersci.com]
- 11. Benzil - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
